N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide
Description
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Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNOS/c1-2-7-13-11(14)8-15-10-5-3-9(12)4-6-10/h2-6H,1,7-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNRWMAPXAVCIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CSC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide
A Comprehensive Technical Guide for Process Optimization and Discovery Scaling
Executive Summary
Aryl-sulfanyl acetamides represent a highly privileged structural motif in modern medicinal chemistry and drug discovery. Compounds featuring this core architecture are frequently evaluated as central nervous system (CNS) active agents—particularly as analogues of the wakefulness-promoting drug Modafinil[1]—and as potential antimicrobial or quorum-sensing inhibitors[2].
This technical guide provides a definitive, self-validating framework for the synthesis and analytical characterization of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide (CAS No. 339097-56-2)[3]. As a Senior Application Scientist, I have engineered this guide not merely to present a recipe, but to dissect the chemical causality behind each reagent choice. By exploring both a convergent nucleophilic thioetherification approach and a linear sequential amidation strategy, this document equips bench scientists with the mechanistic insights required to scale this chemistry reliably.
Retrosynthetic Analysis & Pathway Selection
When designing a robust synthesis for an alpha-thioether amide, controlling the sequence of bond formation is critical to minimizing side reactions such as disulfide homocoupling or amide hydrolysis.
We can disconnect the target molecule via two primary pathways:
-
Route A (The Convergent Approach): Disconnection at the C–S bond. This requires the prior formation of an electrophilic alpha-chloro amide (2-chloro-N-allylacetamide), followed by an
displacement utilizing 4-fluorothiophenol as the nucleophile. -
Route B (The Linear Approach): Disconnection at the C–N amide bond. This involves the initial alkylation of 4-fluorothiophenol with chloroacetic acid[4], followed by standard peptide-like amide coupling (e.g., EDC/HOBt) with allylamine[5][6].
Retrosynthetic Analysis of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide mapping Routes A and B.
Strategic Selection: Route A is broadly preferred for laboratory-scale synthesis. Acid chloride-amine couplings are instantaneous and high-yielding. More importantly, displacing the primary alpha-chloride with a thiolate (a soft, highly polarizable nucleophile) is an exceptionally rapid
Materials & Reagent Specifications
Optimal reaction kinetics demand strict adherence to reagent purities. Below are the critical materials required for both synthetic pathways.
| Reagent / Material | Role | Purity / Spec | Causal Rationale for Specification |
| 4-Fluorothiophenol | Nucleophile / Precursor | Highly prone to oxidative dimerization to the disulfide. Use immediately after unsealing or store under Argon. | |
| Allylamine | Amine Nucleophile | Volatile (bp ~53 °C). Must be handled cold to prevent stoichiometry loss via evaporation. | |
| Chloroacetyl Chloride | Electrophile | Highly moisture sensitive. Traces of water will hydrolyze it to chloroacetic acid, killing the amidation. | |
| EDC·HCl | Coupling Agent (Route B) | Water-soluble carbodiimide. Preferred over DCC to simplify purification (urea byproduct washes out in water)[2]. | |
| HOBt | Coupling Additive (Route B) | Suppresses N-acylurea formation by generating a highly reactive active ester intermediate[5][6]. | |
| Potassium Carbonate ( | Base (Route A) | Anhydrous | Mild inorganic base. Prevents competitive hydrolysis of the amide bond that stronger bases (like NaOH) might trigger. |
Detailed Experimental Protocols
Protocol A: Convergent Nucleophilic Thioetherification (Recommended)
This two-step process functions as a self-validating system; phase changes and precipitations serve as visual checkpoints for reaction progress.
Step 1: Synthesis of 2-chloro-N-allylacetamide
-
Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve allylamine (1.1 equiv, 22 mmol) and triethylamine (1.2 equiv, 24 mmol) in anhydrous dichloromethane (DCM, 50 mL).
-
Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Chloroacetyl chloride reactions are highly exothermic. Starting at 0 °C prevents solvent boil-off and suppresses dialkylation.
-
Addition: Dissolve chloroacetyl chloride (1.0 equiv, 20 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirred amine mixture over 30 minutes via an addition funnel.
-
Validation Check: A dense white cloud of triethylamine hydrochloride (
) will immediately precipitate. This confirms the successful formation of the amide bond. -
Workup: Quench the reaction with 30 mL of saturated aqueous
. Separate the organic layer, wash with 1M HCl (to remove unreacted amine), dry over anhydrous , and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.
Step 2: Thioetherification (
-
Preparation: Dissolve the crude 2-chloro-N-allylacetamide (20 mmol) in anhydrous acetone (40 mL).
-
Base Addition: Add finely powdered, anhydrous
(1.5 equiv, 30 mmol). -
Thiol Addition: In a well-ventilated fume hood, carefully add 4-fluorothiophenol (1.05 equiv, 21 mmol) dropwise. Caution: Severe stench. Neutralize all contaminated glassware with a 10% bleach solution to oxidize residual thiol to the odorless sulfonate.
-
Reaction: Stir the heterogeneous mixture at room temperature for 4–6 hours.
-
Validation Check: The progression of the
reaction is marked by the precipitation of potassium chloride (KCl). The reaction mixture will transition from a loose suspension to a thick white slurry. -
Purification: Filter the KCl salts. Concentrate the filtrate, dissolve the residue in Ethyl Acetate (50 mL), and wash sequentially with 1M NaOH (10 mL, to extract unreacted thiol) and brine. Concentrate and purify via silica gel flash chromatography (Hexanes:EtOAc, 4:1) to yield the pure N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide .
SN2 mechanism for the formation of the C-S bond via thiolate nucleophilic attack.
Protocol B: Sequential Amidation (Alternative)
For laboratories where handling chloroacetyl chloride is restricted, the alternative relies on peptide-coupling protocols heavily validated in combinatorial and DNA-encoded library chemistries[5][6].
-
Thiol Alkylation: React 4-fluorothiophenol with chloroacetic acid in the presence of ethanolic NaOH under reflux for 2 hours. Acidification with HCl precipitates 2-[(4-fluorophenyl)thio]acetic acid[4].
-
Active Ester Formation: Dissolve the resulting acid (10 mmol) in DMF (20 mL). Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 15 minutes at room temperature. Causality: EDC activates the carboxylic acid, but the resulting O-acylisourea is unstable and can rearrange to a dead-end N-acylurea. HOBt outcompetes this rearrangement by forming a stable, highly reactive OBt-ester.
-
Amidation: Add allylamine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Stir for 12 hours.
-
Workup: Dilute with water (100 mL) and extract with Ethyl Acetate. The organic layer is washed extensively with water and brine to remove DMF and the water-soluble EDC-urea byproduct[2].
Characterization & Analytical Data
Confirming the molecular architecture requires a multi-modal analytical approach. The table below outlines the expected spectroscopic data for high-purity N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide (
| Analytical Method | Expected Signals & Structural Correlation |
| FT-IR (ATR, | 3280 (N-H stretch, amide A); 1645 (C=O stretch, Amide I); 1540 (N-H bend, Amide II); 1490 (C=C Aromatic); 1220 (C-F stretch). |
| HRMS (ESI-TOF) | Calculated for |
Mechanistic Insights & Troubleshooting (E-E-A-T)
-
Minimizing Disulfide Formation: 4-fluorothiophenol oxidizes readily in air to bis(4-fluorophenyl) disulfide. If thin-layer chromatography (TLC) indicates a highly non-polar spot running near the solvent front, oxidation has occurred. Solution: Degas all solvents using argon sparging prior to Protocol A, Step 2.
-
Controlling the
Base Environment: We explicitly specify over stronger bases (e.g., NaH, DBU) for the thioetherification. While DBU is an excellent catalyst for difficult substitutions[7], the alpha-protons of the acetamide are somewhat acidic. Over-deprotonation can lead to enolization, subsequent racemization (if chiral centers were present), or undesired aldol-type condensation side-reactions. -
EDC vs. Acid Chloride Efficiency: The acid chloride method (Protocol A) is superior in atom economy and raw scalability. However, in automated Liquid-Phase Peptide Synthesis (LPPS) or DNA-encoded library setups, EDC/HOBt or DIC/HOBt cocktails are universally preferred to protect fragile biological scaffolds from the harsh, fuming nature of acyl chlorides[5][6].
References
-
Cao, J., et al. "Elucidation of Structural Elements for Selectivity across Monoamine Transporters: Novel 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues." PMC (National Institutes of Health). Available at:[Link][1]
-
Voronkov, M. G., et al. "Aromatic Thiols and Their Derivatives [1st ed. 2021]." Dokumen.pub. Available at:[Link][4]
-
Al-Mekhlafi, S., et al. "Design and Synthesis of Lactams Derived from Mucochloric and Mucobromic Acids as Pseudomonas aeruginosa Quorum Sensing Inhibitors." PMC (National Institutes of Health). Available at:[Link][2]
-
Satz, A. L., et al. "DNA-Compatible Organic Reactions: Amide Coupling." Thieme-Connect. Available at: [Link][5]
-
Lennox, A., et al. "Mechanistic Investigations into Diastereodivergent Synthesis of 1,2-Chlorofluoroalkanes and their SN2 Reactivity." University of Bristol Research Portal. Available at:[Link][7]
-
Kumar, A., et al. "Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides." ACS Publications. Available at:[Link][6]
Sources
- 1. Elucidation of Structural Elements for Selectivity across Monoamine Transporters: Novel 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Lactams Derived from Mucochloric and Mucobromic Acids as Pseudomonas aeruginosa Quorum Sensing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. china.guidechem.com [china.guidechem.com]
- 4. dokumen.pub [dokumen.pub]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
Potential biological activities of substituted acetamides
The acetamide functional group (
This technical whitepaper provides an in-depth analysis of the contemporary biological applications of substituted acetamide derivatives. Designed for researchers, structural biologists, and drug development professionals, this guide synthesizes recent pharmacological breakthroughs, mechanistic causality, and validated experimental protocols critical for advancing acetamide-based therapeutics.
The Mechanistic Versatility of Substituted Acetamides
Substituted acetamides achieve highly specific biological targeting through the strategic modulation of their flanking
Neurological Targeting: Butyrylcholinesterase (BChE) Inhibition
In the pathology of Alzheimer’s disease (AD), the depletion of acetylcholine in the cerebral cortex and hippocampus is a primary driver of cognitive loss. While acetylcholinesterase (AChE) is the traditional target, Butyrylcholinesterase (BChE) emerges as a highly effective complementary target as its levels increase significantly in late-stage AD [2]. Substituted acetamide derivatives have recently been synthesized to act as mixed-type BChE inhibitors. For instance, specific derivatives bind concurrently to the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the BChE active site, relying on strong
Anticancer Pathways: DHFR and TNBC Inhibition
Conjugating acetamides with sulfonamide moieties has proven highly effective in oncology. A prominent mechanism of these hybrids is the inhibition of dihydrofolate reductase (DHFR) [3]. By competitively inhibiting DHFR, these molecules prevent the reduction of dihydrofolate to tetrahydrofolate, subsequently arresting nucleotide synthesis and inducing apoptosis in human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines [3]. Separately, chalcone-acetamide hybrids have demonstrated significant antiproliferative activities against Triple Negative Breast Cancer (TNBC) cells, exhibiting targeted cytotoxicity and triggering reactive oxygen species (ROS) mediated apoptosis [4].
Antimicrobial Efficacy: DNA Gyrase Inhibition
Hybrid compounds combining 2-mercaptobenzothiazole with aryl amine-substituted acetamides have yielded remarkable broad-spectrum antibacterial and antibiofilm results [5]. Molecular docking confirms that these acetamide derivatives occupy the same hydrophobic binding pockets as levofloxacin within bacterial DNA gyrases and kinases [5]. Halogenated derivatives generally show increased cellular penetration and target affinity compared to those with electron-donating groups.
Biological Pathway Visualization
To establish mechanistic clarity, the signaling and inhibition pathways mediated by substituted acetamides are modeled below.
Fig 1: Mechanism of Butyrylcholinesterase (BChE) mixed-type inhibition by acetamides.
Fig 2: Mechanism of action for anti-tumor sulfonamide-acetamide DHFR inhibitors.
Quantitative Efficacy Data Comparison
The biological efficacies of recently developed acetamide hybrids rely heavily on the nature of their functional group substitutions. The table below consolidates benchmarked quantitative data across key therapeutic vectors.
| Derivative Type | Biological Target / Cell Line | Best In-Class | Mechanism of Action | Reference |
| Indole-Acetamides | BChE (Alzheimer's Model) | Mixed-type inhibition at CAS/PAS | [2] | |
| Chalcone-Acetamides | TNBC (MDA-MB-231) | ROS induction & structural disruption | [4] | |
| Benzimidazole-Acetamides | MCF7 (Breast Cancer) | DHFR/Cytotoxicity | [6] | |
| 2-Mercaptobenzothiazole | S. aureus / DNA Gyrase | Inhibition of DNA replication enzymes | [5] |
(Data Notes: Lower
Validated Experimental Workflows
In Vitro Butyrylcholinesterase (BChE) Inhibition Assay
To accurately assess the cholinesterase inhibitory potential of novel acetamides, a modified Ellman's method must be utilized. This workflow ensures colorimetric quantification of enzyme kinetics.
Step-by-Step Methodology:
-
Reagent Preparation : Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve BChE (derived from equine serum) to a standardized unit concentration. Prepare 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen and butyrylthiocholine iodide (BTCI) as the substrate.
-
Compound Incubation : Dilute the synthesized acetamide derivative in DMSO. In a 96-well microplate, add 140
of buffer, 20 of enzyme solution, and 20 of the test compound. Incubate at for 15 minutes to allow stable drug-enzyme complexation. -
Reaction Initiation : Introduce 10
of DTNB and 10 of BTCI to the mixture. -
Kinetic Measurement : Immediately monitor the absorbance at 412 nm using a microplate reader for 5 minutes. The rate of colorimetric change is directly proportional to enzyme activity.
-
Causality & Validation : Calculate the percent inhibition compared to a blank (DMSO only). Calculate the
using non-linear regression analysis. To determine if the compound is a mixed-type inhibitor, generate a Lineweaver-Burk plot at varying substrate concentrations; intersecting lines outside the axes indicate mixed-type inhibition [2].
Antimicrobial MIC and Antibiofilm Assay
Because many infections are exacerbated by bacterial biofilms, screening acetamides requires a dual-assay approach: measuring planktonic susceptibility (MIC) followed by biofilm disruption potential [5].
Step-by-Step Methodology:
-
Broth Microdilution (MIC) : Prepare a serial twofold dilution of the acetamide derivative in Mueller-Hinton Broth (MHB) across a 96-well plate.
-
Inoculation : Standardize bacterial cultures (e.g., K. pneumoniae, S. aureus) to a 0.5 McFarland standard (
) and inoculate the wells. Incubate for 24 hours at . -
MIC Determination : Assess visible growth. Add resazurin dye to validate metabolic activity (blue indicates inhibition, pink indicates viable bacteria).
-
Antibiofilm Quantification (Crystal Violet Assay) : Aspirate the media from the non-inhibited wells and wash with PBS three times to remove planktonic cells.
-
Fixation and Staining : Fix the remaining biofilm with 100% methanol for 15 minutes. Stain with 0.1% crystal violet solution for 20 minutes.
-
Solubilization & Readout : Wash away excess stain, then solubilize the bound dye with 33% glacial acetic acid. Measure absorbance at 590 nm.
-
Causality & Validation : The absorbance correlates to biofilm biomass. Effective halogenic acetamides routinely reduce biofilm biomass by >80% relative to untreated controls by sterically interfering with bacterial quorum sensing and initial adhesion kinase signaling [5].
Conclusion
The functionalization of substituted acetamides represents a vibrant and expanding paradigm in medicinal chemistry. As demonstrated, carefully curated substitutions at the
References
-
Wu, Y., et al. "Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors." Scientific Reports (NIH), vol. 13, no. 1, 2023, p. 4887. Available at:[Link]
-
Hussein, E. M., et al. "Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors." BMC Chemistry (NIH), vol. 13, 2019, p. 91. Available at:[Link]
-
Devkota, S., et al. "Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer." ChemRxiv, 2023. Available at:[Link]
-
Ahmad, M., et al. "Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies." ACS Omega, vol. 8, no. 11, 2023, pp. 10091–10103. Available at:[Link]
-
Yadav, S., et al. "Synthesis and evaluation of antimicrobial, antitubercular and anticancer activities of benzimidazole derivatives." Chemistry Central Journal, 2018. Available at: [Link]
The Strategic Placement of Fluorine: A Guide to the Structure-Activity Relationship of Fluorophenyl Acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry.[1][2][3] Over half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its profound impact on a compound's pharmacokinetic and pharmacodynamic properties.[1] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond allow it to modulate a molecule's metabolic stability, binding affinity, lipophilicity, and selectivity with remarkable precision.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific and versatile class of compounds: fluorophenyl acetamide derivatives. By examining how modifications to the fluorophenyl ring and the acetamide moiety influence biological activity, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics.
Part 1: SAR of Fluorophenyl Acetamide Derivatives in Oncology
The fluorophenyl acetamide scaffold has proven to be a fertile ground for the discovery of novel anticancer agents. The cytotoxic effects of these derivatives are highly dependent on the substitution patterns on both the fluorophenyl ring and the N-phenyl portion of the acetamide.
Influence of Substituents on the N-Phenyl Ring
A study on a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives revealed that the nature of the substituent on the N-phenyl ring plays a critical role in their cytotoxic activity against various cancer cell lines, including prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60).[1]
Key findings from this study indicate that electron-withdrawing groups, such as a nitro (NO₂) group, tend to enhance cytotoxic effects compared to electron-donating groups like methoxy (OCH₃).[1] The position of the nitro group also influences activity, with the meta- and para-substituted derivatives showing the most promise.
| Compound ID | N-Phenyl Substituent | PC3 IC50 (µM) | MCF-7 IC50 (µM) | HL-60 IC50 (µM) |
| 2a | 2-nitrophenyl | >100 | >100 | >100 |
| 2b | 3-nitrophenyl | 52 | >100 | >100 |
| 2c | 4-nitrophenyl | 80 | 100 | >100 |
| 2d | 2-methoxyphenyl | >100 | >100 | >100 |
| 2e | 3-methoxyphenyl | >100 | >100 | >100 |
| 2f | 4-methoxyphenyl | >100 | >100 | >100 |
| Imatinib | (Reference Drug) | 40 | 98 | 15 |
Data synthesized from Aliabadi et al. (2013).[1]
Impact of Fluorine Position on the Phenylacetamide Core
Further investigations into N-butyl-phenylacetamide derivatives have provided insights into how the position of the fluorine atom on the core phenyl ring affects cytotoxicity. A comparative study of ortho-, meta-, and para-fluorinated analogs against MDA-MB-468 (breast cancer), PC12 (pheochromocytoma), and MCF-7 cell lines demonstrated that the substitution pattern is a key determinant of activity.[4]
Interestingly, the optimal position for the fluorine atom varied depending on the cancer cell line. For instance, against MDA-MB-468 and MCF-7 cells, the meta-fluoro derivative (3b) exhibited the highest potency among the fluorinated analogs. In contrast, the ortho-fluoro derivative (3a) was most effective against the PC12 cell line.[4]
| Compound ID | Phenyl Substituent | MDA-MB-468 IC50 (µM) | PC12 IC50 (µM) | MCF-7 IC50 (µM) |
| 3a | 2-fluorophenyl | 8±0.07 | 1.83±0.05 | 9±0.07 |
| 3b | 3-fluorophenyl | 1.5±0.12 | 77±0.08 | 1.5±0.06 |
| 3c | 4-fluorophenyl | 87±0.05 | 8±0.06 | 7±0.08 |
| Doxorubicin | (Reference Drug) | 0.38±0.07 | 2.6±0.13 | 2.63±0.4 |
Data extracted from Hosseinzadeh et al. (2025).[4]
Mechanism of Action in Cancer
The anticancer activity of fluorophenyl acetamide derivatives is often linked to their ability to induce apoptosis.[1][4] One of the key signaling pathways implicated in cancer cell survival and proliferation is the PI3K/Akt/mTOR pathway.[5][6] Dysregulation of this pathway is a common feature in many cancers.[5] Some anticancer compounds exert their effects by inhibiting components of this pathway, leading to a decrease in cell proliferation and an increase in apoptosis.
Caption: Potential mechanism of action for anticancer fluorophenyl acetamides.
Part 2: SAR of Fluorophenyl Acetamide Derivatives as Anticonvulsants
Fluorophenyl acetamide derivatives have also been investigated for their potential as anticonvulsant agents. The structural modifications in these molecules significantly impact their efficacy in animal models of epilepsy, such as the maximal electroshock (MES) test, which is predictive of activity against generalized tonic-clonic seizures.
Influence of the Acetamide Moiety and Phenyl Ring Substituents
In a study of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, it was found that the nature of the substituent at the 3-position of the anilide moiety was crucial for anticonvulsant activity.[2] Derivatives with a trifluoromethyl (CF₃) group generally exhibited higher anticonvulsant protection compared to those with a chloro (Cl) group.[2]
Furthermore, modifications to the piperazine ring highlighted the importance of this structural feature. Replacing the phenylpiperazine moiety with benzylpiperazine or hydroxyethylpiperazine resulted in a decrease in anticonvulsant activity.[2]
Mechanism of Action in Epilepsy
The anticonvulsant effects of many antiepileptic drugs (AEDs) are mediated through their interaction with voltage-gated sodium channels.[3][7] These channels are essential for the generation and propagation of action potentials in neurons.[3] During a seizure, neurons exhibit excessive and high-frequency firing. By blocking these sodium channels, AEDs can stabilize neuronal membranes and prevent this rapid firing, thereby reducing the spread of seizure activity.[7][8] Some fluorophenyl acetamide derivatives have been shown to act as moderate binders to neuronal voltage-sensitive sodium channels, suggesting this as a likely mechanism of their anticonvulsant action.[2]
Caption: Anticonvulsant mechanism via sodium channel modulation.
Part 3: Synthesis and Experimental Protocols
General Synthesis of Fluorophenyl Acetamide Derivatives
A common and effective method for the synthesis of fluorophenyl acetamide derivatives involves the coupling of a fluorophenylacetic acid with an appropriate aniline derivative. This reaction is typically facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt).[1]
Caption: General synthesis workflow for fluorophenyl acetamides.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, mix equimolar quantities of the desired fluorophenylacetic acid, EDC, and HOBt in acetonitrile.[1]
-
Stirring: Stir the mixture for 30 minutes at room temperature.[1]
-
Addition of Aniline: Add the appropriate aniline derivative to the reaction mixture.[1]
-
Reaction: Continue stirring the mixture for 24 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, evaporate the acetonitrile. Add water and ethyl acetate to the residue. Separate the ethyl acetate phase.[1]
-
Purification: Wash the organic layer with sodium bicarbonate solution, diluted sulfuric acid, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[1] Further purification can be achieved by recrystallization or column chromatography.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.
Materials:
-
Cancer cell lines (e.g., PC3, MCF-7)
-
Complete growth medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Harvest and count the cells. Seed approximately 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle controls (medium with DMSO) and untreated controls (medium only).[9]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[9]
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 3-4 hours to allow for the reduction of MTT to formazan crystals by metabolically active cells.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a standard preclinical model for screening anticonvulsant drugs.
Materials:
-
Rodents (mice or rats)
-
Electroconvulsometer with corneal or auricular electrodes
-
Saline solution
-
Test compound and vehicle
Step-by-Step Protocol:
-
Animal Preparation: Acclimate the animals to the laboratory conditions for several days before the experiment.
-
Compound Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal or oral). The test is conducted at the time of the compound's peak effect, which should be determined in preliminary studies.
-
Electrode Application: At the predetermined time point, gently restrain the animal. If using corneal electrodes, apply a drop of saline to each cornea.
-
Induction of Seizure: Place the electrodes on the corneas or ear pinnae. Deliver a high-frequency electrical stimulus (e.g., for mice: 50 mA, 60 Hz, for 0.2 seconds).
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension. This phase is characterized by the rigid extension of the hindlimbs.
-
Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating that the compound has provided protection against the seizure.
-
Data Analysis: Record the number of animals protected in each dose group and calculate the percentage of protection. A dose-response curve can then be generated to determine the ED₅₀ (the dose that protects 50% of the animals).
Conclusion
The fluorophenyl acetamide scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The structure-activity relationships discussed herein underscore the profound influence of fluorine substitution and modifications to the acetamide moiety on the biological activity of these compounds. For anticancer applications, the presence of electron-withdrawing groups on the N-phenyl ring and the specific placement of the fluorine atom on the core phenyl ring are critical determinants of cytotoxicity. In the context of anticonvulsant activity, the integrity of the acetamide side chain and the presence of specific substituents like the trifluoromethyl group appear to be key for efficacy, likely through the modulation of voltage-gated sodium channels. The detailed synthetic and experimental protocols provided in this guide offer a practical framework for researchers to further explore and optimize this important class of molecules in the ongoing quest for novel and more effective drugs.
References
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Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(1), 93–99. [Link]
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Obniska, J., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 66(5), 819-826. [Link]
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Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. [Link]
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Synapse. (2024, July 17). What is the mechanism of Acetylpheneturide?. [Link]
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O'Malley, D. (2008, October 4). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 3(11), 1249-1260. [Link]
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Mague, J. T., & Mague, M. E. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(19), 6528. [Link]
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Hosseinzadeh, L., et al. (2025, March 15). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2). [Link]
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Medscape. (2024, June 7). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]
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Lipinski, C. A. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8373-8391. [Link]
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Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553-564. [Link]
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Tran, P., et al. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
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Jida, M., et al. (2015, December 2). Design, synthesis, molecular docking of new lipophilic acetamide derivatives affording potential anticancer and antimicrobial agents. Bioorganic Chemistry, 63, 128-138. [Link]
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Hennebelle, M., et al. (2021, July 5). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Molecules, 26(14), 4147. [Link]
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Miricescu, D., et al. (2021, November 18). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. International Journal of Molecular Sciences, 22(22), 12448. [Link]
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Tew, K. D., & Uckun, F. M. (2015, October 28). Targeting the PI3K/AKT/mTOR Pathway in Cancer Cells. IntechOpen. [Link]
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Martini, M., et al. (2014). Role and Therapeutic Targeting of the PI3K/Akt/mTOR Signaling Pathway in Skin Cancer: A Review of Current Status and Future Trends on Natural and Synthetic Agents Therapy. Cancers, 6(3), 1475-1504. [Link]
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A Technical Guide to the Preliminary Cytotoxicity Screening of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide
This whitepaper provides a comprehensive, in-depth technical guide for conducting a preliminary cytotoxicity screening of the novel compound, N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities. By synthesizing established methodologies with expert insights, this guide outlines a robust framework for obtaining reliable and reproducible cytotoxicity data.
Introduction: The Rationale for Cytotoxicity Screening
The preclinical evaluation of any novel compound with therapeutic potential necessitates a thorough assessment of its cytotoxic effects.[1][2] In vitro cytotoxicity assays serve as a critical initial step in this process, offering a rapid, cost-effective, and ethically sound alternative to early-stage animal testing.[1][3] These assays provide essential data on a compound's potential to induce cell death, which is fundamental for determining its therapeutic index—the balance between its efficacy and toxicity.[1][4]
The compound , N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide, belongs to the broad class of acetamide derivatives. Various derivatives of acetamide have been investigated for a range of biological activities, including potential anticancer and antimicrobial effects.[5][6][7][8][9] Given this background, a systematic evaluation of its cytotoxicity is a logical and crucial step in its developmental pipeline.
This guide will focus on the widely accepted 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay as the primary screening method.[1][2][5][10] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Foundational Principles: Experimental Design and Causality
A successful cytotoxicity screening hinges on a well-designed experiment that incorporates appropriate controls and considers the physicochemical properties of the test compound.
Cell Line Selection: A Multi-faceted Approach
The choice of cell lines is paramount for generating meaningful data. A panel of cell lines should be selected to represent different cancer types and, crucially, should include a non-cancerous cell line to assess selectivity.[1][2][11]
-
Cancer Cell Lines: A diverse panel allows for the identification of potential tissue-specific cytotoxicity. Based on studies of other acetamide derivatives, the following are recommended for initial screening:
-
HeLa (Cervical Cancer): A robust and widely used cell line.[1][2]
-
MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line.[1][2][11]
-
A549 (Lung Carcinoma): A common model for lung cancer research.[6]
-
HepG2 (Hepatocellular Carcinoma): To assess potential liver toxicity.[6][12]
-
PC3 (Prostate Carcinoma): A relevant model for prostate cancer studies.[9][13]
-
-
Non-Cancerous Cell Line:
Compound Preparation and Concentration Range
The test compound, N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide, should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[6] Serial dilutions are then prepared in complete cell culture medium to achieve the desired final concentrations for treating the cells. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
A broad concentration range should be tested to determine the dose-dependent effects of the compound.[1][2][10] A typical starting range for a novel compound might be from 0.1 µM to 100 µM.[10]
Controls: The Cornerstone of Data Validity
The inclusion of proper controls is non-negotiable for a valid cytotoxicity assay.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) as used for the highest compound concentration. This control accounts for any potential effects of the solvent on cell viability.[5][10]
-
Untreated Control: Cells in medium only, representing 100% cell viability.
-
Positive Control (Optional but Recommended): A known cytotoxic agent (e.g., Doxorubicin) can be included to validate the assay's ability to detect a cytotoxic response.
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the experimental workflow for the MTT cytotoxicity assay.
Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.
Detailed Experimental Protocol: MTT Assay
This protocol provides a detailed methodology for performing the MTT assay for the preliminary cytotoxicity screening of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide.
Materials
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide in complete medium from the stock solution.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.[5]
-
Include vehicle control and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[10]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis and Interpretation
The raw absorbance data is used to calculate the percentage of cell viability for each compound concentration relative to the untreated control.
Calculation of Cell Viability:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
The results are then plotted as a dose-response curve, with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. The half-maximal inhibitory concentration (IC50) is determined from this curve. The IC50 is the concentration of a substance that reduces the viability of a cell population by 50%.[10]
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in a clear and structured table.
| Cell Line | Compound | Exposure Time (h) | IC50 (µM) |
| HeLa | N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide | 48 | TBD |
| MCF-7 | N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide | 48 | TBD |
| A549 | N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide | 48 | TBD |
| HepG2 | N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide | 48 | TBD |
| PC3 | N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide | 48 | TBD |
| HEK293 | N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide | 48 | TBD |
TBD: To be determined experimentally.
Potential Mechanisms and Further Investigations
While the MTT assay provides a measure of overall cytotoxicity, it does not elucidate the mechanism of cell death. Many cytotoxic agents used in cancer research induce apoptosis (programmed cell death).[5] One of the major pathways is the intrinsic or mitochondrial pathway of apoptosis.[5]
Caption: Potential intrinsic pathway of apoptosis induced by a cytotoxic compound.
Should N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide exhibit significant cytotoxicity, further assays can be employed to investigate its mechanism of action, such as:
-
Caspase-Glo® Assay: To measure the activity of caspases, key enzymes in the apoptotic pathway.
-
Annexin V/Propidium Iodide Staining: To differentiate between apoptotic and necrotic cells via flow cytometry.
-
Western Blotting: To analyze the expression levels of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3).
Conclusion
This technical guide provides a robust and scientifically sound framework for the preliminary cytotoxicity screening of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide. By adhering to the detailed protocols and principles outlined herein, researchers can generate reliable and reproducible data that will be instrumental in guiding the future development of this novel compound. The emphasis on a multi-cell line approach, rigorous controls, and a clear data analysis pipeline ensures the integrity and value of the screening results.
References
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- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ResearchGate. (2023, April 24). (PDF) Cytotoxic activities of the pyrimidine-based acetamide and isophthalimide derivatives: an in vitro and in silico studies.
- ChemRxiv. (2023).
- IntechOpen. (2025, February 19).
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- PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.
- PMC. (n.d.). 2-(4-Fluorophenyl)
- PubMed. (2013). 2-(4-Fluorophenyl)
- Journal of Cancer Science and Therapy. (n.d.). N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido)
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Methodological & Application
Application Notes and Protocols: Cell-Based Assay Development for N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development of a suite of cell-based assays to characterize the biological activity of the novel compound, N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide. Given the limited public data on this specific molecule, we present a logical, tiered approach to systematically evaluate its effects on cell viability, apoptosis, and key signaling pathways. The protocols outlined herein are grounded in established methodologies and are designed for researchers, scientists, and drug development professionals. This guide emphasizes not only the "how" but also the "why" behind experimental choices, ensuring a robust and scientifically sound investigation.
Introduction: A Strategic Approach to Characterizing a Novel Compound
The process of elucidating the biological activity of a new chemical entity (NCE) like N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide requires a systematic and multi-faceted approach. Cell-based assays are indispensable tools in this endeavor, offering insights into a compound's potential therapeutic effects and its mechanism of action within a biologically relevant context.[1][2][3][4] This guide proposes a three-tiered strategy, beginning with broad phenotypic screens to assess general cytotoxicity and progressing to more specific assays to dissect the underlying molecular mechanisms.
The structural motifs within N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide, such as the phenylacetamide core, have been explored in the context of anticancer and anticonvulsant activities.[5][6] This suggests that initial investigations into its effects on cell proliferation and viability are warranted. Our proposed workflow is designed to be adaptable, allowing researchers to tailor the experimental plan based on the initial findings.
Tier 1: Foundational Viability and Cytotoxicity Screening
The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. This provides a fundamental understanding of the compound's potency and therapeutic window. We recommend two robust and widely used assays for this purpose: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Principle of Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[7][8] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[8][9] The amount of formazan produced is proportional to the number of living, metabolically active cells.[7]
-
CellTiter-Glo® Assay: This is a homogeneous, luminescent assay that quantifies ATP, an indicator of metabolically active cells.[10][11][12][13] The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a "glow-type" luminescent signal proportional to the amount of ATP present.[11][14]
Experimental Workflow: Viability Assessment
The following diagram illustrates the general workflow for assessing cell viability.
Caption: General workflow for cell viability assays.
Detailed Protocol: MTT Assay
This protocol is adapted from standard procedures for assessing cytotoxicity.[15]
Materials:
-
Cells of interest (e.g., a cancer cell line like HeLa or a normal cell line like HEK293)
-
Complete cell culture medium
-
N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Plate reader capable of measuring absorbance at 570 nm[15]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader.[15]
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions for a rapid and sensitive assessment of cell viability.[10][12]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density in 100 µL of complete medium. Include wells with medium only for background measurement. Incubate for 24 hours.[10]
-
Compound Treatment: Add serial dilutions of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide to the wells.
-
Incubation: Incubate for the desired exposure time.
-
Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes.[10][16] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10][16] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10][16] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][16]
-
Luminescence Measurement: Record the luminescence using a plate-reading luminometer.
| Parameter | MTT Assay | CellTiter-Glo® Assay |
| Principle | Colorimetric (Mitochondrial Activity)[8] | Luminescent (ATP Quantification)[10][11] |
| Plate Type | Clear | Opaque-walled[10] |
| Endpoint | Absorbance (570 nm)[15] | Luminescence |
| Sensitivity | Moderate | High (as few as 15 cells/well)[12][13] |
| Throughput | High | High (homogeneous "add-mix-measure" format)[11][12] |
Tier 2: Investigating the Mechanism of Cell Death - Apoptosis Assays
If the Tier 1 assays indicate that N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide induces cell death, the next logical step is to determine the mechanism. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. We describe two standard assays to detect the hallmarks of apoptosis.
Principles of Apoptosis Detection
-
Annexin V Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17][18][19] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) to label early apoptotic cells.[17][19][20] Co-staining with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[17][20]
-
Caspase Activity Assay: Caspases are a family of proteases that are key executioners of apoptosis.[21][22] Effector caspases, such as caspase-3 and caspase-7, are activated during the apoptotic cascade and cleave specific substrates, leading to the dismantling of the cell.[21][23] Assays are available that use a proluminescent or fluorogenic substrate containing the caspase-3/7 recognition sequence (DEVD).[14][21][23] Cleavage of this substrate by active caspases releases a signal that can be quantified.
Experimental Workflow: Apoptosis Detection
The following diagram outlines the workflow for assessing apoptosis.
Caption: Workflow for apoptosis detection assays.
Detailed Protocol: Annexin V-FITC/PI Staining for Flow Cytometry
This protocol is based on standard methods for apoptosis detection by flow cytometry.[17][18][19][24]
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[17][18][20]
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest both adherent and suspension cells from your treatment groups. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet.[19][24]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18][19][24]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[19][24]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[19][24]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[19]
Detailed Protocol: Caspase-Glo® 3/7 Assay
This homogeneous "add-mix-measure" assay is designed for high-throughput screening of apoptosis.[14]
Materials:
-
Cells plated in opaque-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide as described for the viability assays.
-
Reagent Addition: Equilibrate the plate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1 to 2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase-3/7 activity.[14]
Tier 3: Elucidating the Mechanism of Action - Signaling Pathway Analysis
Should the initial assays suggest a specific mode of action, further investigation into the modulation of key cellular signaling pathways is crucial. Based on the common roles of pathways in cell survival and inflammation, we propose examining the MAPK and NF-κB pathways.
Principles of Signaling Pathway Analysis
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[25] Key components include ERK, JNK, and p38 MAPKs. The activation of these kinases is typically measured by detecting their phosphorylation status using phospho-specific antibodies in a Western blot analysis.[25][26]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the immune and inflammatory responses, and it also plays a role in cell survival.[25] In unstimulated cells, NF-κB is held inactive in the cytoplasm by IκB proteins.[25][27] Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[25][28] This translocation can be visualized by immunofluorescence or quantified by Western blotting of nuclear and cytoplasmic fractions.[27][29]
Detailed Protocol: Western Blot for MAPK Activation
This protocol outlines the general steps for assessing the phosphorylation status of MAPK proteins.[26][30][31]
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[26]
-
Primary antibodies (phospho-specific and total protein for ERK, JNK, p38)
-
HRP-conjugated secondary antibody[26]
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide for various time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[26]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C, diluted in blocking buffer.[26]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Detection: Wash the membrane again and apply the ECL substrate.[26] Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein to normalize for loading.
Detailed Protocol: NF-κB Nuclear Translocation Assay (by Western Blot)
This method determines NF-κB activation by measuring its presence in the nuclear fraction of the cell.[29]
Materials:
-
Treated and control cells
-
Cell fractionation kit or buffers for cytoplasmic and nuclear extraction
-
Primary antibody against NF-κB p65 subunit
-
Western blot reagents as described above
Procedure:
-
Cell Treatment: Treat cells with the compound. A positive control, such as TNF-α, should be included to stimulate NF-κB translocation.
-
Cell Fractionation: Harvest the cells and perform cellular fractionation to separate the cytoplasmic and nuclear extracts according to the manufacturer's protocol.[29]
-
Western Blotting: Perform Western blotting on both the cytoplasmic and nuclear fractions as described in section 4.2.
-
Analysis: Probe the membrane with an antibody against the NF-κB p65 subunit. An increase in the p65 signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate NF-κB activation. Use antibodies against cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers to confirm the purity of the fractions.
| Parameter | Western Blot for MAPK | NF-κB Translocation Assay |
| Principle | Detection of protein phosphorylation[26] | Detection of protein subcellular localization[27][29] |
| Primary Readout | Band intensity on a blot | Band intensity in nuclear vs. cytoplasmic fractions |
| Key Reagents | Phospho-specific antibodies[26] | Cell fractionation kit, NF-κB p65 antibody |
| Controls | Total protein levels for normalization | Purity markers for cellular fractions (e.g., GAPDH, Lamin B1) |
Data Analysis and Interpretation
-
Viability Assays: Data should be normalized to the vehicle-treated control and plotted as percent viability versus compound concentration. An IC50 value (the concentration at which 50% of cell viability is inhibited) can then be calculated using non-linear regression analysis.
-
Apoptosis Assays: For flow cytometry data, quadrant analysis will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations. For caspase assays, the luminescent signal should be normalized to cell number or a vehicle control to determine the fold-increase in caspase activity.
-
Signaling Pathway Analysis: Western blot bands should be quantified using densitometry software. The signal for phosphorylated proteins should be normalized to the total protein signal to determine the relative change in activation. For NF-κB translocation, the ratio of nuclear to cytoplasmic p65 should be calculated.
Conclusion
The suite of assays described in this application note provides a comprehensive framework for the initial characterization of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide. By progressing from broad phenotypic screens to more targeted mechanistic studies, researchers can efficiently and robustly elucidate the biological effects of this novel compound. The data generated from these experiments will be crucial for guiding future drug development efforts.
References
-
CLYTE Technologies. "MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation." Published December 24, 2025. [Link]
-
Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods." Accessed March 7, 2026. [Link]
-
Bio-Rad. "Annexin V-FITC Apoptosis Detection Kit." Accessed March 7, 2026. [Link]
-
Reaction Biology. "Cell-based Assays for Drug Discovery." Accessed March 7, 2026. [Link]
- Jia, Y., et al. "A review for cell-based screening methods in drug discovery." Bio-protocol (2022).
-
Vipergen. "Cell Based Assays & Cell Based Screening Assays in Modern Research." Accessed March 7, 2026. [Link]
-
News-Medical.Net. "CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture." Published January 18, 2026. [Link]
- Smalley, K.S.M., and P.A. Dennis. "Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines." Methods in Molecular Biology (2014).
-
Molecular Devices. "Measure cancer cell viability using a homogeneous, stable luminescence assay." Accessed March 7, 2026. [Link]
-
National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual." Published May 1, 2013. [Link]
- Dunstan, H.M., et al. "Cell-based assays for identification of novel double-strand break-inducing agents.
-
Lifescience Global. "Cell-Based Assays in High-Throughput Screening for Drug Discovery." Published April 6, 2012. [Link]
-
Indigo Biosciences. "Human NF-κB Reporter Assay System." Accessed March 7, 2026. [Link]
- Catlett, N.L., and K.A. Borkovich. "Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora." Methods in Molecular Biology (2009).
-
Dojindo Molecular Technologies, Inc. "Annexin V, FITC Apoptosis Detection Kit Technical Manual." Published December 21, 2018. [Link]
- Paz, M.L., and M.P. Colombo. "NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells." Journal of Visualized Experiments (2020).
-
Boster Biological Technology. "Caspase-3, 7 Activity Assay Kit." Published April 26, 2023. [Link]
-
National Center for Biotechnology Information. "Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening." Published October 1, 2012. [Link]
- Zhang, J., et al. "MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction." Methods in Molecular Biology (2012).
-
National Center for Biotechnology Information. "Apoptosis Marker Assays for HTS - Assay Guidance Manual." Published July 1, 2021. [Link]
-
Fivephoton Biochemicals. "NF-kappa B Activation Assay Kits." Accessed March 7, 2026. [Link]
-
ResearchGate. "Schematic procedure of the microwell NFκB-DNA binding assay." Accessed March 7, 2026. [Link]
-
ResearchGate. "Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver." Accessed March 7, 2026. [Link]
- Kamiński, K., et al. "Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
- Aliabadi, A., et al. "2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation." Iranian Journal of Pharmaceutical Research (2012).
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High-Throughput Screening of N-Phenylacetamide Libraries: A Comprehensive Guide for Hit-to-Lead Workflows
Strategic Rationale: The Versatility of the N-Phenylacetamide Scaffold
The N-phenylacetamide (acetanilide) core is a privileged pharmacophore in medicinal chemistry. Its modular structure allows for rapid diversification at both the anilide ring and the alpha-carbon of the acyl group, making it an ideal candidate for high-throughput screening (HTS) library construction.
Historically, this scaffold has demonstrated broad-spectrum utility. For instance, N-phenylphenoxyacetamide derivatives have been identified as potent inhibitors of EthR, a transcriptional repressor in Mycobacterium tuberculosis that dictates resistance to the antibiotic ethionamide[1]. Concurrently, 2-amino-N-phenylacetamides have emerged as targeted inhibitors of Slack potassium channels (KCNT1)[2], and 2-(4-fluorophenyl)-N-phenylacetamides display notable cytotoxicity against prostate (PC3) cancer cell lines[3].
The success of these screening campaigns relies not merely on library size, but on bridging target-agnostic phenotypic screens with robust target-based validation protocols. This application note details the structural causality, library synthesis protocols, and biochemical assay mechanics necessary to successfully drive an N-phenylacetamide HTS campaign.
Mechanistic Foundations & Causality in HTS Campaigns
High-throughput screening must operate as a self-validating system to isolate true biological modulators from pan-assay interference compounds (PAINS).
Overcoming Permeability via Phenotypic Primary Screens
In systems with complex biological barriers (such as the mycobacterial envelope), target-based screens alone often yield false positives—compounds that bind the purified protein but fail to penetrate the cell. Therefore, employing a whole-cell phenotypic assay as the primary screen ensures intrinsic permeability. For example, a recombinant M. smegmatis strain expressing ethR can be utilized; active N-phenylacetamides penetrate the cell, inhibit EthR, and consequently trigger a fluorescent reporter gene indicating phenotypic engagement[1].
Validating Target Engagement via Thermal Shift Assays (TSA)
Phenotypic screens provide physiological context but lack mechanistic clarity. To confirm that the isolated N-phenylacetamide hits directly bind the intended target, we utilize secondary Differential Scanning Fluorimetry (Thermal Shift Assays). A hit compound that establishes favorable non-covalent interactions will stabilize the target protein's native folded state, measurably shifting its melting temperature (
Figure 1: Self-validating high-throughput screening workflow for N-phenylacetamide hit discovery.
Methodologies & Protocols
Protocol 1: Focused Library Synthesis (O-Alkylation for N-Phenylphenoxyacetamides)
To systematically explore the Structure-Activity Relationship (SAR) of hit compounds, a focused library must be generated. The amide bond and ether bond serve as high-yielding disconnection points for combinatorial synthesis[1].
Causality in Reagent Selection:
Selective O-alkylation of phenols by 2-chloro-N-phenylacetamides is highly sensitive to the chosen base. Extensive methodological studies dictate the use of
Step-by-Step Methodology:
-
Preparation: In a 96-well reaction block, prepare a 0.5 M solution of diverse phenols (the nucleophilic diversity elements) in anhydrous DMF.
-
Deprotonation: Add 3.0 equivalents of anhydrous
to each well. Stir at room temperature for 30 minutes to generate the phenoxide intermediate. -
Electrophile Addition: Introduce 1.1 equivalents of structurally diverse 2-chloro-N-phenylacetamides to the reaction wells.
-
Thermal Activation: Seal the reaction block and heat at 50 °C for 96 hours. Note: Heating is strictly required to push the reaction to total conversion[1].
-
Workup & Cleavage: Filter to remove inorganic salts. If Boc or tert-butyl protecting groups were utilized on the alpha-substituents, perform acidic cleavage using 50% TFA in
for 2 hours at room temperature. -
Purification: Purify the resulting N-phenylphenoxyacetamide library via high-throughput preparative HPLC.
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement
Step-by-Step Methodology:
-
Protein Preparation: Dilute the purified target receptor (e.g., EthR) to a final concentration of 2–5 µM in appropriate screening buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Dye Addition: Add SYPRO Orange dye (5000x stock) to a final concentration of 5x. Causality: SYPRO Orange is environmentally sensitive; its quantum yield is highly quenched in aqueous environments but increases dramatically upon binding to the hydrophobic core of an unfolding protein.
-
Compound Incubation: Dispense 1 µL of N-phenylacetamide library compounds (10 mM in DMSO) into a 384-well PCR plate. Add 19 µL of the protein/dye mixture per well (final compound concentration: 500 µM).
-
Thermal Melting: Subject the plate to a melt curve protocol in a real-time PCR instrument: heat from 25 °C to 95 °C at a ramp rate of 1 °C/min, monitoring fluorescence in the ROX channel (Ex: 490 nm / Em: 530 nm).
-
Data Analysis: Calculate the first derivative of the fluorescence curve to identify the
. A shift in melting temperature ( ) 4 °C compared to the DMSO vehicle control unequivocally confirms direct receptor binding[1].
Figure 2: Conformational stabilization mechanism of N-phenylacetamides acting as transcriptional dis-inhibitors.
Protocol 3: Thallium ( ) Flux Assay for Ion Channel Screening
When screening N-phenylacetamides against membrane targets like the Slack potassium channel (KCNT1), conventional whole-cell electrophysiology is too low-throughput. The
Causality in Assay Design:
-
Cell Loading: Plate HEK-293 cells stably expressing the human Slack channel in a 384-well plate. Load cells with Thallos fluorescent dye (a thallium-sensitive fluorophore) in assay buffer for 1 hour at 37 °C.
-
Compound Addition: Add the 2-amino-N-phenylacetamide library (10 µM final) and incubate for 20 minutes to allow interaction with the extracellular/transmembrane binding sites.
-
Stimulus: Using a kinetic plate reader (e.g., FLIPR), simultaneously inject the stimulus buffer containing
and channel activators. -
Kinetic Read: Monitor fluorescence (Ex: 490 nm / Em: 515 nm) for 3 minutes.
-
Orthogonal Validation: Hit compounds displaying flat SAR in the flux assay must be subsequently validated via automated patch-clamp electrophysiology to rule out dye-interaction artifacts[2].
Quantitative Data Summarization
The structural plasticity of N-phenylacetamides has resulted in diverse biological profiles. Below is a comparative summary of benchmark bioactivities derived from established HTS campaigns.
| Target Class | Specific Target | N-Phenylacetamide Modification | Screening Assay Topology | Bioactivity / Benchmark Metric | Ref. |
| Antimycobacterial | EthR Transcriptional Repressor | 2-phenoxy-N-phenylacetamide | Phenotypic (Whole-Cell reporter) & Target-based (TSA) | [1] | |
| Ion Channel | KCNT1 (Slack K+ Channel) | 2-amino-N-phenylacetamide | Thallium ( | Validated HTS Hits (Flat SAR profile) | [2] |
| Anticancer | PC3 Prostate Carcinoma | 2-(4-fluorophenyl)-N-phenylacetamide | MTS Colorimetric Cytotoxicity Assay | [3] | |
| Antifungal / Click Target | Fungal pathotypes | 1,4-disubstituted-1,2,3-triazole analogs via 2-azido-N-phenylacetamides | Agar Dilution MIC Array | Broad-spectrum efficacy; High yield CuAAC analogs | [4] |
References
-
Flipo, M., et al. "Discovery of Novel N-Phenylphenoxyacetamide Derivatives as EthR Inhibitors and Ethionamide Boosters by Combining High-Throughput Screening and Synthesis." ACS Publications. URL:[Link]
-
Emmitte, K., et al. "Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels." Bioorganic & Medicinal Chemistry Letters. URL:[Link]
-
Akolkar, S. V., et al. "New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation." RSC Advances (PMC). URL:[Link]
-
Aliabadi, A., et al. "2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation." Iranian Journal of Basic Medical Sciences (PMC). URL:[Link]
Sources
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Application Note: Quantitative Analysis of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide in Human Plasma using LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide in human plasma. The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by rapid and selective chromatographic separation and detection. This method is designed for high-throughput analysis in regulated bioanalytical laboratories supporting pharmacokinetic and toxicokinetic studies. All procedures are in accordance with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4][5]
Introduction
N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide is a novel compound with potential therapeutic applications. To support its development, a reliable and sensitive bioanalytical method is crucial for characterizing its pharmacokinetic profile in biological matrices. This document provides a comprehensive protocol for the quantification of this analyte in human plasma, a common matrix in clinical and pre-clinical studies. The method described herein utilizes the sensitivity and selectivity of tandem mass spectrometry, which is the gold standard for small molecule bioanalysis.[3]
The causality behind the selection of LC-MS/MS lies in its ability to provide high selectivity through the monitoring of specific precursor-to-product ion transitions, thereby minimizing interference from endogenous matrix components. This ensures accurate and precise measurement of the analyte, even at low concentrations.
Experimental
Materials and Reagents
-
N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide reference standard (purity >99%)
-
Internal Standard (IS): A structurally similar and stable isotopically labeled analog is recommended. For the purpose of this note, we will use a hypothetical deuterated analog, N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide-d5.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA as anticoagulant)
Instrumentation
-
UHPLC System: A system capable of delivering reproducible gradients at high pressures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC-MS/MS Method
A summary of the optimized LC-MS/MS parameters is provided in Table 1. The selection of a C18 column is based on the expected non-polar nature of the analyte, providing good retention and separation from polar matrix components. The mobile phase composition is chosen to ensure good peak shape and efficient ionization.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition |
| LC Conditions | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 95% B in 2.5 min, hold for 1 min, return to initial conditions and equilibrate for 1.5 min. |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions (MRM) | Analyte: m/z (Precursor Ion) → m/z (Product Ion) IS: m/z (Precursor Ion+5) → m/z (Product Ion+5) |
| Collision Energy (CE) | Optimized for each transition |
| Dwell Time | 100 ms |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Note: The specific m/z transitions and collision energies must be empirically determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
Protocols
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide and its deuterated internal standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[6]
-
Label 1.5 mL microcentrifuge tubes for each sample, calibration standard, and quality control (QC) sample.
-
Add 50 µL of plasma sample, calibration standard, or QC to the appropriately labeled tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
Caption: Protein Precipitation Workflow.
Bioanalytical Method Validation
A full validation of this bioanalytical method should be performed in accordance with the FDA and EMA guidelines to ensure its reliability and reproducibility for its intended use.[1][2][3][4][5] The validation should assess the following parameters:
Selectivity and Specificity
Analyze blank plasma samples from at least six different sources to investigate for potential interferences at the retention times of the analyte and the internal standard.
Calibration Curve and Linearity
A calibration curve should be prepared by spiking blank plasma with known concentrations of the analyte. A linear regression model with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be greater than 0.99.
Accuracy and Precision
The accuracy and precision of the method should be determined by analyzing replicate QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The results should meet the acceptance criteria outlined in Table 2.
Table 2: FDA/EMA Acceptance Criteria for Accuracy and Precision
| Parameter | Acceptance Criteria |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% of the nominal concentration (within ±20% at LLOQ) |
Matrix Effect
The effect of the plasma matrix on the ionization of the analyte and IS should be evaluated. This is typically done by comparing the peak areas of the analyte in post-extraction spiked blank plasma to the peak areas of the analyte in a neat solution at the same concentration.
Recovery
The efficiency of the extraction procedure should be determined by comparing the peak areas of the analyte in pre-extraction spiked plasma samples to those in post-extraction spiked plasma samples.
Stability
The stability of the analyte in plasma must be assessed under various conditions that mimic sample handling and storage:
-
Freeze-thaw stability: After multiple freeze-thaw cycles.
-
Short-term stability: At room temperature for a duration that reflects the sample handling time.
-
Long-term stability: At the intended storage temperature (e.g., -80 °C) for a period that covers the expected duration of the study.
-
Post-preparative stability: In the autosampler.
Caption: Key Bioanalytical Method Validation Parameters.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis. The method should be fully validated according to regulatory guidelines before its application in regulated bioanalytical studies to ensure the integrity and quality of the generated data.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
- U.S. Food and Drug Administration. (2001). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America, 21(2), 136.
-
U.S. Food and Drug Administration. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
GaBI Online. (2018). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]
-
Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Retrieved from [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Biotage. Sample Preparation Strategies for Urine Panels with 50 or More Drugs and Metabolites Analyzed by LC-MS/MS. Retrieved from [Link]
-
Agilent Technologies. Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Retrieved from [Link]
- Geetha, D., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.
-
Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
-
U.S. Geological Survey. (2005). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2025). Direct simultaneous analysis of plasma samples for a drug discovery compound and its hydroxyl metabolite using mixed-function column liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
- Royal Society of Chemistry. (2002). Direct simultaneous analysis of plasma samples for a drug discovery compound and its hydroxyl metabolite using mixed-function column liquid chromatography-tandem mass spectrometry. Analyst, 127(7), 887-892.
-
Agilent Technologies. Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Analytical Methods for N-(2-fluoro-4-nitrophenyl)
- Heide, M., et al. (2025). Analytical Methods. DOI: 10.1039/D5AY01050K.
-
ChEMBL. (n.d.). Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity. Retrieved from [Link]
- Open Research Library. Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
- Latin American Journal of Pharmacy. (2008).
- Protocols.io. (2024). LC-MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia.
-
ResearchGate. (n.d.). Validation of an Analytical Method to Determine Sulfamides in Kidney by HPLC-DAD and PARAFAC2 with First-Order Derivative Chromatograms. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Retrieved from [Link]
- MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1805.
- Aliabadi, A., et al. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 14(3), 899–905.
- MDPI. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 932.
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Application Note: High-Sensitivity LC-MS/MS Quantification of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide in Biological Matrices
Target Audience: Bioanalytical Researchers, Pharmacokinetic Scientists, and Preclinical Drug Development Professionals.
Abstract and Rationale
The compound N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide (CAS: 339097-56-2) is a synthetic thioether-acetamide derivative characterized by its lipophilic 4-fluorophenyl ring and a reactive N-allyl moiety[1]. Compounds of the 2-(phenylthio)acetamide class are frequently investigated in preclinical neuropharmacology and antimicrobial screening paradigms. Accurately mapping the pharmacokinetic (PK) profile of such candidates requires an ultra-sensitive, high-throughput bioanalytical method.
This application note details a rigorously validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for the precise quantification of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide in rat plasma. Emphasizing the principles of the ICH M10 guidelines[2] and the FDA Bioanalytical Method Validation Guidance[3], this protocol employs a self-validating architecture that controls for matrix effects, sulfur-oxidation instability, and analyte loss.
Mechanistic Grounding & Experimental Design
Ionization & Fragmentation Causality
N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide has a monoisotopic mass of 225.06 Da (Formula:
Sample Preparation: The "Why"
Direct protein precipitation (PPT) is often insufficient for lipophilic organosulfur compounds, as endogenous plasma phospholipids co-elute and cause severe ionization suppression in the ESI source. To guarantee a self-validating, robust extraction, this protocol cascades a primary Acetonitrile (ACN) precipitation with a secondary Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) sorbent. This dual-mechanism removes over 95% of glycerophosphocholines, ensuring stable internal standard (IS) responses across all sample matrices.
Workflow Visualization
Figure 1: End-to-end bioanalytical workflow for thioether-acetamide quantification.
Step-by-Step Methodology
Reagents and Materials
-
Analyte: N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide (>99% purity).
-
Internal Standard (IS): N-allyl-2-(phenylthio)acetamide (or deuterated analog).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Modifiers: Formic Acid (FA), LC-MS grade.
-
Extraction Sorbent: Oasis HLB 96-well µElution Plate (30 µg).
Sample Preparation Protocol (PPT-SPE)
-
Spiking: Aliquot 50 µL of rat plasma into a 96-well collection plate. Add 10 µL of IS working solution (500 ng/mL).
-
Protein Precipitation: Add 150 µL of ice-cold ACN containing 0.1% FA. Vortex vigorously for 2 minutes to denature binding proteins and release the drug. Centrifuge at 4,000 × g for 10 minutes at 4°C.
-
SPE Conditioning: Condition the HLB µElution plate with 200 µL MeOH, followed by 200 µL Water.
-
Loading & Washing: Dilute 100 µL of the sample supernatant with 300 µL of Water, then load onto the HLB plate. Wash with 200 µL of 5% MeOH in water to remove polar interferences and salts.
-
Elution: Elute the target compound using 2 × 50 µL of ACN/MeOH (50:50, v/v).
-
Dilution: Dilute the eluate with 100 µL of mobile phase A prior to injection to improve peak shape and prevent solvent effects on the UPLC column.
Liquid Chromatography (UPLC) Conditions
A sub-2-micron C18 column is utilized to exploit high theoretical plate counts, rapidly resolving the target analyte from baseline matrix noise. Formic acid ensures a low pH environment, maintaining the secondary amine in a protonated state for downstream ESI efficiency.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2.0 µL
Table 1: UPLC Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |
|---|---|---|---|
| 0.00 | 85 | 15 | Initial |
| 0.50 | 85 | 15 | 6 |
| 2.00 | 10 | 90 | 6 |
| 2.80 | 10 | 90 | 6 |
| 2.90 | 85 | 15 | 6 |
| 3.50 | 85 | 15 | 6 (Stop) |
Mass Spectrometry (MS/MS) Conditions
Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Table 2: Optimized MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|---|
| Analyte | 226.1 | 169.1 | 25 | 30 | 18 | Quantifier |
| Analyte | 226.1 | 127.0 | 25 | 30 | 28 | Qualifier |
| IS | 208.1 | 151.1 | 25 | 28 | 16 | Normalization |
System Suitability Check: A blank matrix injection immediately following the Upper Limit of Quantification (ULOQ) sample must show no signal >20% of the Lower Limit of Quantification (LLOQ) to rule out autosampler carryover, fulfilling FDA method reliability parameters[3].
Method Validation and Performance Metrics
The assay was rigorously validated against the ICH M10 global harmonized standards[2][4]. Linearity, precision, accuracy, and matrix effect were assessed using Quality Control (QC) samples prepared in matching biological matrix[3].
Table 3: Summary of Validation Metrics in Rat Plasma
| Validation Parameter | Result / Range | Regulatory Acceptance Criteria (ICH M10) |
|---|
| Linear Dynamic Range | 1.0 – 2000 ng/mL |
Dilution Integrity and Stability Insights
In line with bioanalytical guidance updates, Dilution Quality Control (DQC) samples were evaluated to ensure samples exceeding the ULOQ could be reliably diluted (e.g., 1:10) with blank matrix[3]. Furthermore, because the sulfanyl (thioether) moiety is susceptible to spontaneous oxidation into a sulfinyl (sulfoxide) or sulfonyl (sulfone) species during benchtop handling, rigorous temperature control (maintaining samples at 4°C during preparation and processing) was strictly established and validated via 24-hour autosampler stability testing.
Conclusion
This highly selective LC-MS/MS methodology effectively isolates and quantifies N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide in complex biological matrices. By pairing a rationalized PPT-SPE extraction technique with a rapid UPLC-MRM workflow, the method completely neutralizes phospholipid-induced matrix effects and protects the thioether functionality from artefactual oxidation. This ensures maximum data integrity for ongoing pharmacokinetic profiling and regulatory submissions.
References
-
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry (2018)"[3]. Available at: [Link]
-
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline"[2]. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). "ICH M10: Bioanalytical Method Validation and Study Sample Analysis"[4]. Available at: [Link]
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Application Notes and Protocols for Targeting PfATP4 with Acetamide Derivatives in Antimalarial Research
Introduction: PfATP4, a Vulnerable Hub in Plasmodium falciparum
The global fight against malaria is critically hampered by the emergence of drug-resistant Plasmodium falciparum parasites, necessitating the discovery of novel therapeutic agents with new mechanisms of action. A highly promising and validated target in this endeavor is the P. falciparum cation-transporting ATPase 4 (PfATP4).[1] Located on the parasite's plasma membrane, PfATP4 functions as an essential Na+ efflux pump, actively extruding sodium ions from the parasite's cytosol to maintain a low intracellular Na+ concentration.[2][3] This process is vital for the parasite's survival, regulating cellular volume, pH, and overall ionic homeostasis.[2] Crucially, PfATP4 is essential for the parasite but absent in mammals, offering a selective window for therapeutic intervention.[1][3] Its druggability has been confirmed by the discovery of multiple, structurally diverse chemical scaffolds that inhibit its function, leading to rapid parasite death.[3][4]
Among the most promising classes of PfATP4 inhibitors are acetamide derivatives. Identified through large-scale phenotypic screening campaigns, compounds such as α-azacyclic acetamides and N-acetamide indoles have demonstrated potent, fast-acting antimalarial activity against the asexual blood stages of the parasite, which are responsible for clinical disease.[5][6][7][8] This guide provides a detailed overview and actionable protocols for researchers engaged in the discovery and validation of acetamide-based PfATP4 inhibitors.
Mechanism of Action: Disrupting the Balance
The primary mechanism of action for acetamide derivatives targeting PfATP4 is the disruption of sodium and proton transport. PfATP4 is believed to function as a Na+/H+ exchanger, extruding Na+ while importing H+.[5][9] Inhibition of this pump by an acetamide derivative leads to two immediate and catastrophic consequences for the parasite:
-
Rapid Intracellular Na+ Accumulation: The blockage of Na+ efflux causes a swift buildup of sodium ions within the parasite, leading to osmotic imbalance, cellular swelling, and eventual lysis.[2]
-
Cytosolic Alkalinization: By preventing H+ influx, the inhibitors cause an increase in the parasite's cytosolic pH (pHi).[5][9]
This dual disruption of ion homeostasis is the hallmark of PfATP4 inhibitors and forms the basis of key validation assays. The potent and rapid cell-killing effect of these compounds makes them particularly attractive candidates for development.[5]
Visualizing the Mechanism of PfATP4 Inhibition
Caption: Mechanism of PfATP4 inhibition by acetamide derivatives.
Experimental Protocols: From Hit to Validated Inhibitor
The following protocols outline a systematic workflow for confirming that a novel acetamide "hit" from a phenotypic screen exerts its antimalarial effect via PfATP4 inhibition.
Protocol 1: In Vitro Asexual Stage Antimalarial Potency (IC₅₀) Assay
Core Principle: This foundational assay determines the concentration of the compound required to inhibit parasite growth by 50% over a full lifecycle, establishing its general potency.
Step-by-Step Methodology:
-
Parasite Culture: Maintain P. falciparum cultures (e.g., drug-sensitive 3D7 or NF54 strains) in human erythrocytes using standard RPMI-1640 based medium supplemented with AlbuMAX or human serum.
-
Synchronization: Synchronize cultures to the ring stage using methods such as 5% D-sorbitol treatment. This ensures a uniform starting population for the assay.
-
Compound Preparation: Prepare a 10 mM stock solution of the test acetamide derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of concentrations (e.g., from 10 µM to 0.1 nM) in a 96-well microtiter plate. Include a DMSO-only vehicle control and a known antimalarial (e.g., chloroquine) as a positive control.
-
Assay Incubation: Add the synchronized ring-stage parasite culture (at ~0.5% parasitemia and 2% hematocrit) to the wells containing the diluted compounds. Incubate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).[10][11]
-
Quantification of Parasite Growth:
-
SYBR Green I Method: Lyse the red blood cells and add SYBR Green I dye, which fluoresces upon binding to parasite DNA. Measure fluorescence (Excitation: ~485 nm, Emission: ~530 nm). The intensity is directly proportional to the parasite biomass.[12]
-
Alternative Method (pLDH Assay): Measure the activity of parasite-specific lactate dehydrogenase (pLDH) using a colorimetric assay.[10][11][12]
-
-
Data Analysis: Normalize the fluorescence or absorbance readings to the vehicle control (100% growth) and a no-parasite control (0% growth). Plot the percentage of growth inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[12]
Causality and Trustworthiness: A potent IC₅₀ value (typically in the low nanomolar range for this target class) confirms the compound has significant antimalarial activity. This is the first step in the validation cascade.
Protocol 2: Ion Homeostasis Assays for Mechanism of Action
Core Principle: These functional assays directly measure the physiological consequences of PfATP4 inhibition—disrupted Na+ and pH balance. A positive result provides strong, albeit indirect, evidence of on-target activity.
A. Intracellular pH (pHi) Measurement
-
Parasite Preparation: Culture parasites to the trophozoite stage. Isolate the parasites from their host erythrocytes via saponin lysis, followed by washing to remove hemoglobin.[5][9]
-
Dye Loading: Load the isolated parasites with the pH-sensitive fluorescent dye BCECF-AM (2′,7′-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester) by incubating them in a suitable buffer.
-
Fluorimetry: Transfer the dye-loaded parasites to a cuvette in a fluorometer. Measure the ratio of fluorescence emission at ~535 nm with excitation at ~490 nm and ~440 nm.
-
Compound Addition: After establishing a stable baseline pHi reading, add the test acetamide derivative (at a concentration of ~10x IC₅₀).
-
Data Acquisition: Continuously monitor the fluorescence ratio. An increase in the ratio indicates cytosolic alkalinization, the characteristic pH fingerprint of a PfATP4 inhibitor.[5][9]
-
Expert Insight: To enhance the signal, the assay can be performed in the presence of concanamycin A, an inhibitor of the parasite's V-type H+-ATPase. This pump normally extrudes H+, and its inhibition prevents the parasite from counteracting the alkalinizing effect of PfATP4 blockade, thus making the pH change more pronounced.[5][9]
B. Intracellular Sodium ([Na+]i) Measurement
-
Methodology: This protocol is analogous to the pHi assay. Instead of BCECF-AM, load the isolated parasites with a sodium-sensitive dye like SBFI-AM (sodium-binding benzofuran isophthalate acetoxymethyl ester).[12]
-
Data Acquisition: Monitor fluorescence over time after adding the test compound. A steady increase in fluorescence corresponds to the accumulation of intracellular Na+.[2][12]
Causality and Trustworthiness: Observing both rapid Na+ influx and cytosolic alkalinization strongly suggests that the compound's mechanism of action involves the disruption of PfATP4.[13]
Protocol 3: Genetic Validation via Resistance Selection
Core Principle: This is the gold standard for target validation. If PfATP4 is the true target, parasites that develop resistance to the acetamide derivative should harbor mutations in the pfatp4 gene.
-
In Vitro Resistance Selection: Expose a large population of wild-type parasites to the acetamide derivative at a concentration around its IC₅₀.[6][14]
-
Drug Pressure Escalation: As parasites begin to recover and grow, gradually increase the drug concentration over several weeks to months. This selects for parasites that have acquired resistance-conferring mutations.
-
Cloning and IC₅₀ Shift Confirmation: Once a resistant parasite line is established that can grow at >10x the wild-type IC₅₀, clone the parasites by limiting dilution. Confirm the shift in IC₅₀ by re-running the potency assay (Protocol 1) on the resistant clone and the parental line.
-
Whole-Genome Sequencing (WGS): Extract genomic DNA from both the resistant clone and the parental (sensitive) strain. Perform WGS and compare the sequences to identify single nucleotide polymorphisms (SNPs) or other mutations that are present only in the resistant line.[5][6][7]
-
Target Confirmation: Identification of a non-synonymous mutation in the pfatp4 gene is definitive evidence that it is the molecular target of the compound.
-
Cross-Resistance Studies: Test the newly generated resistant line against known PfATP4 inhibitors (e.g., cipargamin). Cross-resistance confirms a shared binding site or mechanism of resistance.[5][7] Conversely, test the acetamide derivative on a known cipargamin-resistant line. Reduced potency provides further validation.[6][15]
Data Summary and Workflow Visualization
Table 1: Hypothetical Validation Data for a Novel Acetamide Derivative (ACME-123)
| Assay | Parameter | Wild-Type (3D7) | ACME-123-Resistant Line (3D7-R) | Result Interpretation |
| Antimalarial Potency | IC₅₀ (nM) | 2.5 nM | 155 nM | >60-fold shift confirms resistance. |
| Ion Homeostasis | Max ΔpHi | +0.25 units | N/A | Rapid cytosolic alkalinization observed. |
| Ion Homeostasis | Rate of [Na+]i increase | 15 mM/min | N/A | Rapid Na+ influx observed. |
| Genetic Analysis | WGS Result | Wild-type pfatp4 | G358S mutation in pfatp4 | Identifies PfATP4 as the target. |
| Cross-Resistance | Cipargamin IC₅₀ (nM) | 1.1 nM | 75 nM | Cross-resistance confirms shared target. |
Experimental Workflow for PfATP4 Inhibitor Validation
Caption: A logical workflow for the discovery and validation of PfATP4 inhibitors.
Conclusion and Future Perspectives
Acetamide derivatives represent a significant and promising chemical class for the development of next-generation antimalarials targeting PfATP4. The protocols detailed herein provide a robust framework for their discovery, validation, and mechanistic characterization. While PfATP4 is an excellent target, the risk of resistance is real, as demonstrated by in vitro selection studies.[16][17] Future work must focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to ensure in vivo efficacy and on understanding the structural basis of their interaction with PfATP4.[6][15] Such studies, including high-resolution structural biology, will enable the design of new derivatives that can overcome known resistance mutations and possess the durability required for a successful clinical candidate.[18]
References
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Flannery, E.L., et al. (2023). Identification of α‑Azacyclic Acetamide-Based Inhibitors of P. falciparum Na+ Pump (PfATP4) with Fast-Killing Asexual Blood-Stage Antimalarial Activity by Phenotypic Screening. ACS Infectious Diseases. [Link]
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Garg, A., et al. (2023). Antimalarials Targeting the Malaria Parasite Cation ATPase P. falciparum ATP4 (PfATP4). Current Medicinal Chemistry. [Link]
-
Columbia University Irving Medical Center. (2025). New Insights into Malaria Could Reshape Treatment. Columbia University News. [Link]
-
Technology Networks. (2024). What are PfATP4 inhibitors and how do they work?. Drug Discovery News. [Link]
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Meyers, M.J., et al. (2025). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Journal of Medicinal Chemistry. [Link]
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Meyers, M.J., et al. (2025). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Journal of Medicinal Chemistry. [Link]
-
Flannery, E.L., et al. (2025). Identification of α-azacyclic acetamide-based inhibitors of P. falciparum Na+ pump (PfATP4) with fast-killing asexual blood-stage antimalarial activity by phenotypic screening. bioRxiv. [Link]
-
ResearchGate. (2025). Identification of α-azacyclic acetamide-based inhibitors of P. falciparum Na + pump ( Pf ATP4) with fast-killing asexual blood-stage antimalarial activity by phenotypic screening | Request PDF. [Link]
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Malaria World. (2025). Identification of α-azacyclic acetamide-based inhibitors of P. falciparum Na+ pump (PfATP4) with fast-killing asexual blood-stage antimalarial activity by phenotypic screening. [Link]
-
Figshare. (2025). Identification of α‑Azacyclic Acetamide-Based Inhibitors of P. falciparum Na+ Pump (PfATP4) with Fast-Killing Asexual Blood-Stage Antimalarial Activity by Phenotypic Screening. [Link]
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Garg, A., et al. (2023). Antimalarials Targeting the Malaria Parasite Cation ATPase P. falciparum ATP4 (PfATP4). Current Medicinal Chemistry. [Link]
-
Taylor, C.J., et al. (2023). PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion. Frontiers in Cellular and Infection Microbiology. [Link]
-
Taylor, C.J., et al. (2023). PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion. Frontiers in Cellular and Infection Microbiology. [Link]
-
Pino, P., et al. (2017). Mutational analysis of an antimalarial drug target, PfATP4. PNAS. [Link]
-
Australian National University. (2025). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. ANU Research. [Link]
-
Dennis, A.S.M., et al. (2024). A pH Fingerprint Assay to Identify Inhibitors of Multiple Validated and Potential Antimalarial Drug Targets. ACS Infectious Diseases. [Link]
-
Malaria World. (2026). Identification of Compound 15 (MMV1581361) as a PfATP4 Inhibitor with Transmission-Blocking Activity and In Vivo Efficacy in a SCID Mouse Model of Malaria. [Link]
-
Onyame, H.A., et al. (2026). Identification of Compound 15 (MMV1581361) as a PfATP4 Inhibitor with Transmission-Blocking Activity and In Vivo Efficacy in a SCID Mouse Model of Malaria. Journal of Medicinal Chemistry. [Link]
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One-Pot Synthesis of N-(4-Fluorophenyl)-2-(1H-indol-3-yl)acetamide: An Application Note and Detailed Protocol
Abstract
This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the efficient one-pot synthesis of N-(4-Fluorophenyl)-2-(1H-indol-3-yl)acetamide. This compound is a member of the indole acetamide family, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules.[1] The presented primary method focuses on a direct acyl-amidation strategy, which proceeds via an in-situ acyl chloride activation of indole-3-acetic acid followed by amidation with 4-fluoroaniline.[2] This approach is notable for its operational simplicity, mild reaction conditions, and high yield, making it a reliable and scalable method for producing high-purity N-(4-Fluorophenyl)-2-(1H-indol-3-yl)acetamide.[2] We will also discuss alternative one-pot strategies, such as multi-component reactions (MCRs), to provide a broader context for the synthesis of related indole derivatives.
Introduction: The Significance of Indole Acetamides and the Rationale for a One-Pot Approach
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of pharmacological activities, including anticancer and antimicrobial properties.[1][3] Specifically, N-aryl-2-(1H-indol-3-yl)acetamide derivatives have attracted considerable attention. The amide linkage provides a robust connection between the indole moiety and an aryl group, allowing for the exploration of structure-activity relationships by modifying the substitution on the aromatic ring.[1]
Traditional multi-step syntheses of such amides often involve the isolation of reactive intermediates, such as acyl chlorides, which can be time-consuming and may lead to reduced overall yields. One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation.[4][5] This guide focuses on a highly efficient one-pot procedure that circumvents the need to isolate the acyl chloride intermediate, thereby streamlining the synthesis of N-(4-Fluorophenyl)-2-(1H-indol-3-yl)acetamide.[2]
Primary Synthetic Strategy: In-Situ Acyl Chloride Activation and Amidation
The selected method is a practical and efficient route for the preparation of N-(4-fluorophenyl)-2-(1H-indol-3-yl)acetamide. It involves a two-step, one-pot process: the in-situ activation of indole-3-acetic acid to its acyl chloride, followed by a mild amidation reaction with 4-fluoroaniline. This method has been demonstrated to produce the target compound in high yields (83-86%) and purity without the need for protecting group strategies.[2]
Reaction Mechanism and Rationale
The reaction proceeds in two key stages within the same reaction vessel:
-
Acyl Chloride Formation: Indole-3-acetic acid is treated with an activating agent, such as oxalyl chloride or thionyl chloride, in an aprotic solvent. This converts the carboxylic acid into the more reactive acyl chloride intermediate. This in-situ formation is crucial as it avoids the handling of the often-unstable acyl chloride.
-
Amidation: The subsequent addition of 4-fluoroaniline, a weakly basic amine, to the reaction mixture results in a nucleophilic acyl substitution. The nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the in-situ generated acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and a proton to yield the stable amide product, N-(4-Fluorophenyl)-2-(1H-indol-3-yl)acetamide. The presence of a mild base is often beneficial to neutralize the HCl generated during the reaction.
The choice of an electronically deactivated aniline, such as 4-fluoroaniline, makes this a good test case for the robustness of the amidation protocol.[2]
Caption: Workflow for the one-pot synthesis.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure and is intended for use by trained chemists in a properly equipped laboratory.[2]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| Indole-3-acetic acid | C₁₀H₉NO₂ | 175.18 | ≥98% | Sigma-Aldrich |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | ≥99% | Sigma-Aldrich |
| Oxalyl chloride | (COCl)₂ | 126.93 | ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | ≥99.5% | Sigma-Aldrich |
| Saturated NaHCO₃ solution | NaHCO₃(aq) | - | - | Lab-prepared |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | Sigma-Aldrich |
Equipment
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Flash chromatography system (optional, for purification if needed)
Step-by-Step Procedure
Caption: Step-by-step experimental workflow.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add indole-3-acetic acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM).
-
Acyl Chloride Formation: Cool the solution to 0 °C using an ice bath. Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.
-
Reaction Progression: Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The completion of this step can be monitored by the cessation of gas evolution.
-
Amidation: Cool the reaction mixture back down to 0 °C. In a separate flask, prepare a solution of 4-fluoroaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture.
-
Overnight Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to afford the pure N-(4-Fluorophenyl)-2-(1H-indol-3-yl)acetamide.
Characterization of the Product
The structure and purity of the synthesized compound should be confirmed by comprehensive spectroscopic analysis.[2]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the indole ring protons, the methylene bridge protons, the amide N-H proton, and the protons of the fluorophenyl ring. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide. |
| ¹⁹F NMR | A signal characteristic of the fluorine atom on the phenyl ring. |
| FT-IR | Characteristic absorption bands for the N-H and C=O stretching of the amide group. |
| HR-MS | The exact mass of the molecular ion, confirming the elemental composition. |
| HPLC | A single major peak indicating the purity of the compound. |
Alternative One-Pot Strategies: Multi-Component Reactions (MCRs)
While the direct amidation method is highly effective, it is valuable for researchers to be aware of other one-pot strategies. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are powerful tools in synthetic chemistry.[6][7] Several MCRs could potentially be adapted for the synthesis of N-(4-Fluorophenyl)-2-(1H-indol-3-yl)acetamide or its analogs.
-
Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[8][9] A hypothetical Ugi approach to the target molecule would involve indole-3-carbaldehyde, an amine, a carboxylic acid, and a fluorophenyl isocyanide.
-
Passerini Reaction: This three-component reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide.[10][11]
These MCRs are particularly useful for generating libraries of compounds for drug discovery, as they allow for rapid diversification of the molecular structure.[8][12]
Conclusion
The one-pot synthesis of N-(4-Fluorophenyl)-2-(1H-indol-3-yl)acetamide via in-situ acyl chloride formation and subsequent amidation is a robust, efficient, and high-yielding method.[2] Its operational simplicity and mild conditions make it an attractive choice for both small-scale synthesis and larger-scale production. This guide provides a detailed protocol to enable researchers, scientists, and drug development professionals to reliably synthesize this valuable indole derivative. The discussion of alternative MCR strategies further equips the synthetic chemist with a broader understanding of the available methodologies for accessing this important class of compounds.
References
- Liu, X., & Lu Si, Z. (2025). Efficient One-Pot Synthesis of N-(4-Fluorophenyl)-2-(1H-indol-3-yl)acetamide via Direct Acyl–Amidation under Mild Conditions. Journal of Synthetic Chemistry, 4(4), 341-353.
- An efficient synthesis of n-aryl-2-(indol-3-yl)- acetamides via multi-component reaction. (2019). Peking Union Medical College.
- Facile Synthesis of Unsymmetrical N-Aryl-2, 2-di(1H-indol-3-yl) Acetamide Derivatives. Chemical Research in Chinese Universities.
- Multicomponent one-pot synthesis of novel indole analogues as potent antioxidant agents. (2022).
- Synthesis of indoles derivatives using metal free c
- One Pot Multicomponent Synthesis, Biological and DNA Interactions of Cyclohepta[B]Indole Deriv
- A multicomponent reaction for modular assembly of indole-fused heterocycles. PMC.
- Recent advances in the application of indoles in multicomponent reactions. (2018). RSC Publishing.
- N-(4-fluorophenyl)acetamide. PubChem.
- An Efficient Synthesis of N-Aryl-2-(indol-3-yl)acetamides via Multi-Component Reactions. (2019). Heterocycles, 98(4), 535.
- Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines. (2023). The Journal of Organic Chemistry.
- Passerini reaction. Wikipedia.
- Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
- Ugi reaction. Wikipedia.
- The Passerini Reaction. Organic Reactions.
- N-(4-Fluorophenyl)-2-(1H-indol-1-yl)acetamide. Benchchem.
- New Post Condensation Reactions of Biginelli three and Ugi four component products.
- Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. (2022). RSC.
- Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. PMC.
- Biginelli reaction. Wikipedia.
- Passerini Reaction. Organic Chemistry Portal.
- Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
- Ugi Multicomponent Reaction. (2017). Organic Syntheses, 94, 54-65.
- Acetamide, N-(4-fluorophenyl)-2-(4-methyl-4H-1,2,4-triazol-3-ylthio)-. SpectraBase.
- Supporting Information Boric acid catalyzed Ugi three-component reaction in aqueous media. Rsc.org.
- Ugi Reaction. Organic Chemistry Portal.
- Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction.
- On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. (2023). The Journal of Organic Chemistry, 88(14).
- Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. PMC.
- Biginelli reaction – Knowledge and References. Taylor & Francis.
- Comparative Guide to the Synthesis of α-Functionalized N-(4-Methoxyphenyl)amides: Passerini vs. Ugi Reactions and Conventional. Benchchem.
- Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2015). International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI.
- A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investig
- N-(4-Fluorophenyl)-2-(3-formyl-1h-indol-1-yl)acetamide. ChemScene.
- 2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]-N-(1-propyl-1H-indazol-3-yl)acetamide. Molport.
- One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkyl
Sources
- 1. N-(4-Fluorophenyl)-2-(1H-indol-1-yl)acetamide [benchchem.com]
- 2. Efficient One-Pot Synthesis of N-(4-Fluorophenyl)-2-(1H-indol-3-yl)acetamide via Direct Acyl–Amidation under Mild Conditions [jsynthchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. A multicomponent reaction for modular assembly of indole-fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ugi reaction - Wikipedia [en.wikipedia.org]
- 9. Ugi Reaction [organic-chemistry.org]
- 10. Passerini reaction - Wikipedia [en.wikipedia.org]
- 11. Passerini Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide
Welcome to the technical support center for the synthesis of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve your synthesis yield and product purity.
I. Understanding the Reaction: A Mechanistic Overview
The synthesis of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide is fundamentally a nucleophilic substitution reaction. It involves the formation of a carbon-sulfur (C-S) bond, a common transformation in pharmaceutical chemistry.[1] The most direct route involves the S-alkylation of 4-fluorothiophenol with an N-allyl-2-haloacetamide, typically N-allyl-2-bromoacetamide or N-allyl-2-chloroacetamide.[2]
The reaction proceeds via an SN2 mechanism where the thiolate anion, generated by deprotonating 4-fluorothiophenol with a base, acts as a nucleophile and attacks the electrophilic α-carbon of the N-allyl-2-haloacetamide, displacing the halide leaving group.[3][4]
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Suboptimal Base Selection: The choice of base is critical for efficiently generating the thiolate nucleophile.[2]
-
Weak Bases: If you are using a weak base like triethylamine (TEA) or potassium carbonate (K₂CO₃) and observing low conversion, the deprotonation of 4-fluorothiophenol may be incomplete.[3]
-
Strong Bases: While stronger bases like sodium hydride (NaH) can ensure complete deprotonation, they can also promote side reactions if not used carefully.[3][5]
-
-
Solvent Effects: The solvent plays a significant role in an SN2 reaction.[6][7]
-
Protic Solvents: Protic solvents (e.g., ethanol, water) can solvate the thiolate anion, reducing its nucleophilicity and slowing down the reaction.
-
Aprotic Polar Solvents: Aprotic polar solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they solvate the cation of the base, leaving the nucleophile more reactive.[3][7]
-
-
Reaction Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions.
-
Purity of Starting Materials: Impurities in your starting materials can significantly impact the yield.
-
Oxidized Thiophenol: 4-Fluorothiophenol can oxidize to the corresponding disulfide, which is unreactive in this S-alkylation.[3] Ensure you are using fresh or properly stored thiophenol.
-
Hydrolyzed Haloacetamide: N-allyl-2-haloacetamides can hydrolyze over time, especially in the presence of moisture.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
The most common side reactions in this synthesis are disulfide formation and over-alkylation of the product.
-
Disulfide Formation: The thiolate anion is susceptible to oxidation, leading to the formation of bis(4-fluorophenyl) disulfide.[3]
-
Cause: Exposure to atmospheric oxygen, especially in the presence of base.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas your solvent before use.
-
-
Over-alkylation (Sulfonium Salt Formation): The thioether product can act as a nucleophile and react with another molecule of the N-allyl-2-haloacetamide to form a sulfonium salt.[2]
-
Cause: Using a large excess of the alkylating agent or high concentrations.
-
Solution: Use a stoichiometry of approximately 1:1 for the thiophenol and the haloacetamide. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
-
Q3: My purified product is still impure. What are the best purification methods?
The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization of similar acetamides include ethanol, ethyl acetate/hexane mixtures, or toluene.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable alternative. A gradient elution with a mixture of non-polar (e.g., hexane or heptane) and polar (e.g., ethyl acetate or dichloromethane) solvents is typically used.
III. Optimized Experimental Protocols
Here we provide a detailed, step-by-step protocol for the synthesis of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide.
Protocol 1: Synthesis using Potassium Carbonate in Acetone
This protocol is a good starting point as it uses a mild base and a common solvent.
Materials:
-
4-Fluorothiophenol
-
N-allyl-2-bromoacetamide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-fluorothiophenol (1.0 eq) and anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve N-allyl-2-bromoacetamide (1.05 eq) in anhydrous acetone.
-
Add the N-allyl-2-bromoacetamide solution dropwise to the stirred suspension of the thiophenol and potassium carbonate.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis using Sodium Hydride in DMF
This protocol is suitable for less reactive systems but requires more stringent anhydrous conditions.
Materials:
-
4-Fluorothiophenol
-
N-allyl-2-bromoacetamide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringe and needle for addition
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride (1.1 eq) in mineral oil.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully remove the hexane.
-
Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-fluorothiophenol (1.0 eq) in anhydrous DMF and add it dropwise to the stirred NaH suspension. Stir for 30 minutes at 0 °C.
-
Dissolve N-allyl-2-bromoacetamide (1.05 eq) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
IV. Data Presentation
Table 1: Comparison of Reaction Conditions
| Parameter | Condition A | Condition B | Condition C |
| Base | K₂CO₃ | NaH | Triethylamine |
| Solvent | Acetone | DMF | Dichloromethane |
| Temperature | Reflux (56 °C) | Room Temperature | Room Temperature |
| Typical Yield | 75-85% | 80-95% | 40-60% |
| Notes | Good for general use. | Higher yielding but requires strict anhydrous conditions. | Lower yield due to weaker base. |
V. Reaction Mechanism and Key Relationships
The following diagram illustrates the SN2 reaction mechanism and the interplay of key reaction parameters.
Caption: Key relationships in the synthesis reaction.
VI. References
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?[Link]
-
Google Patents. (1966). N-alkylation of amides and imides. US3274211A.
-
Royal Society of Chemistry. (2025). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Thioether Formation. [Link]
-
National Institutes of Health. (2020). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. [Link]
-
National Institutes of Health. (2020). Convergent Synthesis of Thioether Containing Peptides. [Link]
-
Organic Chemistry Portal. Substituted amide synthesis by amidation. [Link]
-
ResearchGate. Optimization of the thioether catalyst. [Link]
-
ChemTalk. (2022). Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Thieme. (2022). Recent Metal-Catalyzed Methods for Thioether Synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. N alkylation at sp3 Carbon Reagent Guide. [Link]
-
Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
-
National Institutes of Health. Isomerization of N-Allyl Amides to Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides. [Link]
-
Chemistry Learner. (2025). Thioether: Structure, Formula, Synthesis, and Examples. [Link]
-
Master Organic Chemistry. (2015). Thiols and Thioethers. [Link]
-
LookChem. Purification of Acetamide. [Link]
-
National Institutes of Health. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. [Link]
-
Google Patents. Transition metal-catalyzed processes for the preparation of n-allyl compounds and use thereof. WO2011154827A2.
-
Organic Syntheses. n-bromoacetamide. [Link]
-
PharmaInfo. Synthesis and Modification of New Derivatives from Thiophenol. [Link]
-
Scilit. On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. [Link]
-
Arabian Journal of Chemistry. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. [Link]
-
National Institutes of Health. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. [Link]
-
Scribd. (2013). Thiophenol Synthesis. [Link]
-
ACS Publications. (2008). A Method for Cleaving an Allyl Protecting Group at the Amide Nitrogen of Peptides by One-Pot Olefin Isomerization−Oxidation. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation. [Link]
-
Chemistry Steps. (2021). Reactions of Thiols. [Link]
-
National Institutes of Health. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. [Link]
-
National Institutes of Health. 2-Chloro-N-(4-fluorophenyl)acetamide. [Link]
-
ResearchGate. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. [Link]
-
Organic Chemistry Portal. Sulfide synthesis by S-alkylation or 1,4-addition. [Link]
-
ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. [Link]
-
MDPI. (2021). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. [Link]
-
Google Patents. Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. US7199257B1.
-
PubMed. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide. [Link]
Sources
- 1. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 2. Thioether: Structure, Formula, Synthesis, and Examples [chemistrylearner.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide and its Analogs
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working on the purification of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide and structurally related analogs. These molecules, characterized by an N-allyl acetamide and a thioether linkage, present unique purification challenges. This document provides practical, field-proven insights to navigate these challenges, moving beyond simple procedural lists to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered when developing a purification strategy for this class of compounds.
Q1: What is the first and most critical step before attempting any large-scale purification?
A1: The indispensable first step is a thorough analysis of the crude reaction mixture. Before committing your entire batch of material to a purification protocol, you must understand its composition.
-
Thin-Layer Chromatography (TLC): This is the most fundamental technique. Run a TLC of your crude material against the starting materials. This will give you a preliminary idea of whether the reaction has gone to completion and reveal the number of major byproducts.[1] Use a combination of polar and non-polar solvents (e.g., Ethyl Acetate/Hexane) to achieve good separation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): If available, a crude LC-MS analysis is invaluable. It not only separates the components but also provides their mass, helping you to tentatively identify the product, unreacted starting materials, and potential side products (e.g., oxidized species).
-
Proton NMR (¹H NMR): A crude ¹H NMR can also be very informative, showing the ratio of product to starting materials or major impurities, provided the spectra are not overly complex.
Q2: Recrystallization vs. Column Chromatography: Which should I choose for my N-allyl thioacetamide analog?
A2: The choice depends primarily on the purity of your crude material and the nature of the impurities.
-
Choose Recrystallization when: Your crude product is a solid and appears to be relatively pure (generally >90% by TLC or NMR). Recrystallization is highly efficient at removing small amounts of impurities and is more scalable and cost-effective than chromatography.[2]
-
Choose Column Chromatography when: Your crude product is an oil or a solid with significant impurities (i.e., multiple spots of comparable intensity on TLC).[3] Chromatography is necessary to separate compounds with different polarities, such as unreacted starting materials or byproducts from your target molecule.[4]
A common and effective strategy is to first perform column chromatography to isolate the product from major impurities and then conduct a final recrystallization to achieve high analytical purity.
Q3: What are the most likely impurities I should be looking for?
A3: For this specific chemical scaffold, anticipate the following impurities:
-
Unreacted Starting Materials: 2-chloro-N-allylacetamide and 4-fluorothiophenol.
-
Oxidation Products: The thioether sulfur is susceptible to oxidation, forming the corresponding sulfoxide and, subsequently, the sulfone. These oxidized impurities are significantly more polar than your desired product and will appear as lower spots on a normal-phase TLC plate.
-
Dimeric Byproducts: Self-condensation or reaction of the product with starting materials can lead to higher molecular weight impurities.[5]
-
Solvents and Reagents: Residual reaction solvents or reagents like triethylamine (if used as a base) may be present.
Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting an appropriate purification strategy.
Caption: Decision workflow for purifying N-allyl thioacetamide analogs.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process in a problem-cause-solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Recrystallization: Product "Oils Out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of your compound.[6]2. The solution is supersaturated, and cooling is too rapid.[1]3. The presence of impurities is inhibiting crystal lattice formation. | 1. Choose a solvent or solvent pair with a lower boiling point.2. Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Scratch the inside of the flask with a glass rod to induce nucleation.[6]3. Attempt purification by column chromatography first to remove the bulk of impurities. |
| Recrystallization: Very low or no recovery of crystals. | 1. Too much solvent was used, and the compound remains dissolved even at low temperatures.2. The chosen solvent is too good; the compound is highly soluble even when cold. | 1. Evaporate some of the solvent under reduced pressure and attempt to cool the concentrated solution again.2. Select a different solvent where the compound has high solubility when hot but poor solubility when cold. Alternatively, add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the warm solution until it just becomes cloudy, then allow it to cool slowly. |
| Column Chromatography: Poor separation of spots (overlapping bands). | 1. The mobile phase (eluent) is too polar, causing all compounds to move too quickly up the TLC plate (High Rf values).2. The column was overloaded with too much crude material.3. The column was packed improperly, leading to channeling. | 1. Decrease the polarity of the eluent. Reduce the proportion of the polar solvent (e.g., from 30% Ethyl Acetate in Hexane to 20%). Aim for an Rf value of ~0.2-0.3 for your target compound on the TLC plate for good separation.[3]2. Use a larger column or reduce the amount of material loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.3. Ensure the silica gel is packed uniformly without air bubbles and that the top surface is perfectly flat. |
| Column Chromatography: Product yield is very low. | 1. The compound is highly polar and has irreversibly adsorbed to the silica gel.2. The thioether functionality is decomposing on the acidic silica gel surface.3. The eluent is not polar enough to elute the compound from the column. | 1. Add a small percentage (0.5-1%) of triethylamine or acetic acid to the eluent to cap the active sites on the silica. This depends on whether your compound is basic or acidic.2. Consider using a different stationary phase, such as neutral alumina, or deactivating the silica gel by adding a small amount of a polar modifier like triethylamine to the eluent.[7]3. Gradually increase the polarity of the eluent during the run (gradient elution). If the compound is still on the column, flush with a very polar solvent like 10% Methanol in Dichloromethane. |
| Post-Purification: A new, more polar spot appears on TLC. | 1. The thioether has oxidized to the sulfoxide on the silica gel column or during solvent evaporation with heat.2. The compound is unstable under the purification conditions. | 1. Minimize the time the compound spends on the silica column. Avoid excessive heating when evaporating solvents. Consider flushing the setup with an inert gas like nitrogen or argon.[8]2. Re-evaluate the stability of your compound. It may require purification at lower temperatures or using a less reactive stationary phase like alumina. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a standard procedure for purifying N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide on a silica gel column.
1. Preparation of the Eluent and TLC Analysis:
-
Prepare a solvent system, typically a mixture of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate).
-
Test different ratios (e.g., 10%, 20%, 30% Ethyl Acetate in Hexane) using TLC to find the system that gives your product an Rf (retention factor) of approximately 0.2-0.3. This provides the best separation.[3]
2. Packing the Column:
-
Select a glass column of appropriate size.
-
Pack the column with silica gel using either a "dry packing" or "wet packing" method. For wet packing, create a slurry of silica gel in the least polar eluent mixture and pour it into the column, allowing it to settle into a uniform bed.
-
Ensure the final packed bed is level and free of cracks or air bubbles.
3. Loading the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself).
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column bed.
4. Running the Column and Collecting Fractions:
-
Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas).
-
Begin collecting fractions in test tubes as the solvent elutes from the bottom.
-
Monitor the separation by periodically spotting the collected fractions onto TLC plates.[9]
5. Analysis and Isolation:
-
Once the product has fully eluted, analyze the TLC plates under UV light (if applicable) and/or with a chemical stain.
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization
This protocol provides a general method for purifying a solid crude product.[6]
1. Solvent Selection:
-
Place a small amount (20-30 mg) of your crude solid into a test tube.
-
Add a candidate solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene) dropwise at room temperature. A good solvent will not dissolve the compound well at room temperature.
-
Heat the test tube. An ideal solvent will fully dissolve the compound when hot.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath. A suitable solvent will result in the formation of well-defined crystals.[6]
2. Dissolution:
-
Place the bulk of your crude product in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and swirling until the solid is just completely dissolved. Avoid adding a large excess of solvent.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask to remove them. This prevents premature crystallization in the funnel.[6]
4. Crystallization:
-
Cover the flask containing the clear, hot solution and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals thoroughly, either air-drying or in a vacuum oven, to remove all traces of solvent.
6. Purity Assessment:
-
Determine the melting point of the dried crystals. A sharp melting point close to the literature value is an indicator of high purity.[6]
References
- Benchchem. (2025).
- Benchchem. (2025). A Comparative Guide to the Reproducibility of Experiments Involving N-Substituted Acetamides. Benchchem.com.
-
Aslam, M. A., et al. (2022). Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. Molecules, 27(5), 1533. [Link]
-
Mitu, M. A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Research, 12(11), 1-8. [Link]
-
ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]
-
Sygula, A. W., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. IUCrData, 7(2). [Link]
- Benchchem. (2025). identification of impurities in N-(1-chloropropan-2-yl)acetamide synthesis. Benchchem.com.
-
Moniruzzaman, M. (2015, December 6). What is the procedure to isolate and purify bioactive compounds from plants? ResearchGate. [Link]
Sources
- 1. Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcbsc.org [jcbsc.org]
- 3. youtube.com [youtube.com]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting Purification Methods [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide in Cell Culture
Welcome to the technical support center for N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing off-target effects during your cell culture experiments. As the precise mechanism and full off-target profile of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide are still under investigation, this document will focus on established principles and methodologies for validating the on-target activity and identifying potential off-target effects of novel small molecule inhibitors.
We will use the well-characterized NLRP3 inflammasome pathway as an illustrative example throughout this guide to provide context for the experimental strategies discussed.
Understanding Off-Target Effects: The Challenge of Specificity
The goal of using a small molecule inhibitor is to modulate the activity of a specific protein target to study its biological function or to achieve a therapeutic effect. However, small molecules can sometimes interact with unintended proteins, leading to off-target effects.[1][2] These unintended interactions can complicate data interpretation, produce misleading results, and in a clinical context, cause adverse side effects.[3] Therefore, rigorous validation of on-target activity and characterization of off-target effects are critical steps in the research and development process.[1]
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant level of cytotoxicity at concentrations where I expect to see a specific biological effect. How can I determine if this is an on-target or off-target effect?
A1: This is a common and important challenge. High cytotoxicity can mask the specific, on-target effects of your compound. Here’s a systematic approach to dissect this issue:
-
Establish a Therapeutic Window: The first step is to perform a dose-response experiment to determine the concentration range at which N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide exhibits its desired biological effect without causing excessive cell death.[1]
-
Phenotypic Comparison with Genetic Knockdown: Compare the cellular phenotype induced by N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide with the phenotype observed upon genetic knockdown (e.g., using siRNA or CRISPR-Cas9) of the intended target.[1][4] If the phenotypes are similar, it suggests the observed effect, including cytotoxicity, may be on-target. A significant discrepancy points towards off-target effects.[1]
-
Use of a Structurally Related Inactive Control: A crucial experiment is to use a close structural analog of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide that is known to be inactive against the primary target.[1][5] If this inactive control compound still produces cytotoxicity, it strongly indicates that the cell death is due to off-target effects or non-specific toxicity.[1]
Q2: My results with N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide are inconsistent between experiments. What could be the cause?
A2: Inconsistent results are often rooted in subtle variations in experimental conditions. Here are some key factors to consider:
-
Compound Stability and Solubility: Ensure that N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide is fully soluble in your cell culture medium at the working concentration.[6] Precipitated compound will lead to a lower effective concentration and variability. Also, consider the stability of the compound in the culture medium over the time course of your experiment. Degradation can lead to a loss of activity or the generation of toxic byproducts.[1]
-
Cell Health and Passage Number: Use cells that are in a consistent, healthy, and logarithmic growth phase. High passage numbers can lead to genetic drift and altered cellular responses.[7]
-
Assay Conditions: Maintain consistent incubator conditions (temperature, CO2, humidity) and ensure accurate and reproducible preparation of compound dilutions.[8]
Q3: The observed phenotype in my cells does not match the known function of the intended target. How do I troubleshoot this?
A3: This situation strongly suggests the involvement of off-target effects. Here’s a logical workflow to investigate this:
-
Confirm Target Engagement: The first and most critical step is to verify that N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide is actually binding to its intended target in your cellular system and at the concentrations you are using.[9][10]
-
Genetic Validation is Key: Use siRNA or CRISPR-Cas9 to knock down or knock out the intended target.[11][] If this genetic perturbation does not replicate the phenotype observed with the compound, it is strong evidence that the compound's effect is off-target.[1]
-
Consider Unbiased Approaches: If you have access to the resources, proteomic profiling techniques can provide a broader view of the proteins that N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide interacts with in the cell.[1]
Troubleshooting Guides and Experimental Protocols
Protocol 1: Establishing a Dose-Response Curve and Therapeutic Window
This protocol will help you determine the optimal concentration range for using N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide.
Objective: To identify the EC50 (half-maximal effective concentration) for the desired biological activity and the CC50 (half-maximal cytotoxic concentration).
Materials:
-
N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Vehicle (e.g., DMSO)
-
Assay for biological activity (e.g., ELISA for cytokine release)
-
Cell viability assay kit (e.g., MTT, resazurin, or LDH assay)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere and recover overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide in complete cell culture medium. Also, prepare a 2x vehicle control.
-
Treatment: Carefully remove the old medium from the cells and add the 2x compound dilutions and vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Assess Biological Activity: At the end of the incubation, collect the supernatant or lyse the cells (depending on your assay) and measure the desired biological endpoint.
-
Assess Cell Viability: In a parallel plate or in the same wells after collecting the supernatant, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the biological activity and cell viability as a function of the compound concentration to determine the EC50 and CC50 values.
| Parameter | Description | Ideal Outcome |
| EC50 | The concentration of the compound that produces 50% of the maximal biological effect. | A low EC50 value indicates high potency. |
| CC50 | The concentration of the compound that causes 50% cell death. | A high CC50 value indicates low cytotoxicity. |
| Therapeutic Index (TI) | The ratio of CC50 to EC50 (CC50/EC50). | A high TI is desirable, indicating a wide window between the effective and toxic concentrations. |
Illustrative Example: Targeting the NLRP3 Inflammasome
To provide a practical context, let's assume that N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide is a putative inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis.[13][14][15]
Caption: Experimental workflow for validating a novel inhibitor.
References
-
Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology, 19(8), 477-489. Available at: [Link]
-
He, Y., Hara, H., & Núñez, G. (2016). Mechanism and Regulation of NLRP3 Inflammasome Activation. Trends in biochemical sciences, 41(12), 1012–1021. Available at: [Link]
-
Kelley, N., Jeltema, D., Duan, Y., & He, Y. (2019). The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. International journal of molecular sciences, 20(13), 3328. Available at: [Link]
-
Creative Diagnostics. (2026). Off-Target Effects Analysis. Available at: [Link]
-
Lin, A., & Giulianotti, M. A. (2019). A practical guide to the identification of small molecule modulators of protein-protein interactions. Expert opinion on drug discovery, 14(3), 283-298. Available at: [Link]
-
Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation in drug discovery. Nature chemical biology, 9(4), 195-199. Available at: [Link]
-
Vasta, J. D., & Robers, M. B. (2018). A new era for target engagement. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 731-742. Available at: [Link]
-
PatSnap. (2025). How can off-target effects of drugs be minimised?. Available at: [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Available at: [Link]
-
Creative Diagnostics. (2025). CRISPR-Validated Target Druggability for Small Molecule Drugs. Available at: [Link]
-
Fellmann, C., Gowen, B. G., Lin, P. C., Doudna, J. A., & Corn, J. E. (2017). Cornerstones of CRISPR-Cas in drug discovery and therapy. Nature reviews. Drug discovery, 16(2), 89–100. Available at: [Link]
-
Lin, X., et al. (2019). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 7, 1-10. Available at: [Link]
-
PromoCell. (n.d.). Troubleshooting guide for cell culture. Available at: [Link]
-
Lin, A., et al. (2020). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 12(560), eabc2238. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. massivebio.com [massivebio.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Kinase Chemical Probes and Beyond | MDPI [mdpi.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 13. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing N-Alkylation of Acetamides
Welcome to the technical support center dedicated to the N-alkylation of acetamides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this fundamental yet challenging transformation. Here, we will dissect common experimental hurdles, provide scientifically-grounded solutions, and answer frequently asked questions to streamline your synthetic workflows.
Introduction: The Challenge of N-Alkylation
The N-alkylation of amides is a crucial reaction for synthesizing N-substituted amides, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[1] Unlike the alkylation of amines, the N-alkylation of amides is significantly more challenging. The lone pair of electrons on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group, rendering the nitrogen atom significantly less nucleophilic.[2]
Consequently, direct alkylation requires forcing conditions and careful optimization to achieve desirable yields and selectivity. The most common strategy involves deprotonation of the amide N-H with a strong base to form a more nucleophilic amidate anion, which then reacts with an alkylating agent.[3][4] This guide will focus on troubleshooting this prevalent pathway.
Troubleshooting Guide: From Low Conversion to Side Reactions
This section addresses specific issues encountered during the N-alkylation of acetamides in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low to No Conversion of Starting Acetamide
Q: I'm seeing very little or no consumption of my starting acetamide. What are the likely causes and how can I drive the reaction to completion?
A: This is a common issue and typically points to insufficient activation of the acetamide. Let's break down the potential culprits:
-
Inadequate Base Strength: The pKa of the N-H proton in a typical acetamide is around 17.[5][6] To effectively deprotonate the amide, you need a base with a conjugate acid pKa significantly higher than this value.
-
Solution: Switch to a stronger base. While weaker bases like potassium carbonate (K₂CO₃) may suffice in some specific cases, they are often ineffective.[7] Sodium hydride (NaH), a non-nucleophilic and very strong base, is a common and effective choice.[2][4] Other powerful bases include potassium tert-butoxide (KOtBu) or, for very stubborn cases, organolithium reagents like n-butyllithium (n-BuLi).[3] Always handle these strong bases with appropriate safety precautions.
-
-
Poor Solvent Choice: The solvent plays a critical role in stabilizing the intermediate amidate anion and solvating the base's counter-ion.
-
Solution: Employ polar aprotic solvents. Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate cations, leaving the amidate anion more "naked" and reactive.[2] Tetrahydrofuran (THF) is also commonly used, particularly with bases like NaH.[2] Protic solvents like ethanol or water are generally incompatible as they will be deprotonated by the strong base.
-
-
Insufficient Reaction Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. While starting at room temperature is prudent, heating the reaction mixture to 60-80 °C or even higher can significantly increase the reaction rate. Monitor the reaction by TLC or LC-MS to track progress and check for decomposition.
-
Issue 2: Formation of O-Alkylated Byproduct
Q: My analysis shows a significant amount of an isomeric byproduct. I suspect it's the O-alkylated product (an imidate). Why is this happening and how can I favor N-alkylation?
A: The amidate anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.[7] The selectivity between N- and O-alkylation is a classic problem influenced by several factors, a concept explained by Hard and Soft Acid-Base (HSAB) theory.
-
Nature of the Alkylating Agent: "Hard" electrophiles tend to react at the "harder" oxygen atom, while "soft" electrophiles favor the "softer" nitrogen atom.[8]
-
Solution: Choose your alkylating agent wisely. Alkyl iodides are considered softer electrophiles than alkyl bromides or chlorides and will generally favor N-alkylation.[8] If you are using a very hard alkylating agent like dimethyl sulfate or a Meerwein salt (e.g., triethyloxonium tetrafluoroborate), O-alkylation is highly probable.[8][9]
-
-
Cation-Anion Interaction: The degree of association between the amidate anion and the metal counter-ion from the base can influence the reaction site.
-
Solution: In less polar solvents like THF, the sodium cation (Na⁺) from NaH might coordinate more tightly with the oxygen atom, potentially sterically hindering O-alkylation and favoring the N-position. In highly polar solvents like DMF or DMSO that strongly solvate the cation, the "freer" anion may exhibit more O-alkylation character.[7] Experimenting with different solvent and base combinations is key.
-
-
Thermodynamic vs. Kinetic Control: O-alkylation is often the kinetically favored pathway (faster reaction), while N-alkylation leads to the more thermodynamically stable product.[3]
-
Solution: Prolonged reaction times or heating can sometimes lead to the conversion of the kinetic O-alkylated product to the thermodynamic N-alkylated product, in what is known as a Chapman rearrangement, especially if iodide is present to facilitate the process.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for a novel acetamide N-alkylation?
A: A reliable starting point is to use 1.1 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil) as the base and 1.0-1.2 equivalents of an alkyl iodide as the alkylating agent in anhydrous DMF at room temperature. Stir the acetamide and NaH in DMF for 30-60 minutes to ensure complete deprotonation before adding the alkylating agent. Then, monitor the reaction over several hours.
Q2: My starting material and product are sensitive to strong bases. Are there milder, catalytic alternatives?
A: Yes, the field has evolved significantly beyond stoichiometric strong bases. The "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as a powerful, atom-economical alternative.[11][12] These methods use transition-metal catalysts (often based on ruthenium, iridium, or palladium) to temporarily oxidize an alcohol to an aldehyde in situ.[13] The amide then condenses with the aldehyde to form an enamine or imine intermediate, which is subsequently reduced by the catalyst using the hydrogen "borrowed" from the alcohol. This avoids the need for a strong base and an alkyl halide, generating only water as a byproduct.[12]
Q3: How can I avoid di-alkylation if I am starting with a primary amide (R-CONH₂)?
A: Similar to the alkylation of primary amines, the mono-alkylated product can be more nucleophilic than the starting amide, leading to a second alkylation event.[14] To favor mono-alkylation, you can:
-
Use a large excess of the primary amide relative to the alkylating agent.
-
Add the alkylating agent slowly to keep its concentration low.
-
Consider using a bulky alkylating agent that sterically disfavors a second addition.
Data & Reagent Guide
For successful N-alkylation, selecting the appropriate base is paramount. The following table provides a comparison of common bases.
| Base | pKa of Conjugate Acid | Typical Solvent(s) | Key Considerations |
| Sodium Hydride (NaH) | ~35 (H₂) | THF, DMF | Highly effective, non-nucleophilic. Flammable solid, reacts violently with water.[4] |
| Potassium tert-Butoxide (KOtBu) | ~19 (t-BuOH) | THF, Dioxane | Strong, sterically hindered base. Can promote elimination side reactions with secondary/tertiary alkyl halides. |
| Sodium Hexamethyldisilazide (NaHMDS) | ~26 (HMDS) | THF | Strong, non-nucleophilic, sterically hindered base. Soluble in many organic solvents. |
| n-Butyllithium (n-BuLi) | ~50 (Butane) | THF, Hexanes, Diethyl Ether | Extremely strong base. Also a potent nucleophile, which can lead to side reactions with the alkylating agent or carbonyl group. Requires low temperatures. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (HCO₃⁻) | DMF, Acetonitrile | Generally too weak for simple acetamides but may work for more acidic substrates or under phase-transfer catalysis (PTC) conditions.[3][4] |
Visualizing the Process
To better understand the core concepts, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.
Caption: General mechanism for base-mediated N-alkylation of amides.
Caption: Troubleshooting workflow for low conversion in N-alkylation reactions.
Experimental Protocol: N-Benzylation of Acetamide
This protocol provides a representative, step-by-step methodology for the N-alkylation of a simple acetamide.
Materials:
-
Acetamide (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Benzyl Bromide (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add acetamide to a dry, three-necked round-bottom flask equipped with a magnetic stir bar and a septum.
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the acetamide (concentration approx. 0.5 M).
-
Base Addition: Carefully add the NaH dispersion portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Deprotonation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 45 minutes. The mixture may become a slurry.
-
Alkylating Agent Addition: Cool the mixture back to 0 °C and add benzyl bromide dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash twice with water and once with brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-benzylacetamide.
References
-
Mechanism of N‐alkylation of amides via borrowing hydrogen. ResearchGate. [Link]
-
N-alkylation of azoles disubstituted acetamides under microwave and Mannich reaction conditions. Der Pharma Chemica. [Link]
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PubMed Central (PMC). [Link]
-
N-Alkyl amide synthesis via N-alkylation of amides with alcohols. RSC Publishing. [Link]
-
What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? Chegg. [Link]
-
N -Alkyl amide synthesis via N -alkylation of amides with alcohols. ResearchGate. [Link]
-
Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Why n-alkylation is more favorable than o-alkyation? ResearchGate. [Link]
-
N-Alkylation of Amides. A Novel Procedure. ACS Publications. [Link]
-
N-alkylation of amides with alkyl halides? Chemistry Stack Exchange. [Link]
-
Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]
- N-alkylation of amides and imides.
-
Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. R Discovery. [Link]
-
A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]
-
Acetamide (T3D4209). T3DB. [Link]
-
The pKa of acetamide (CH3CONH2) is 16. Draw the structure for its conjugate base and explain why acetamide is less acidic than CH3COOH. Vaia. [Link]
-
pKa Data Compiled by R. Williams. University of Wisconsin-Madison. [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? ResearchGate. [Link]
-
Showing Compound Acetamide (FDB008298). FooDB. [Link]
-
N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. ACS Publications. [Link]
-
Alkylation of N-Substituted 2-Phenylacetamides. ResearchGate. [Link]
-
Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Scientific Update. [Link]
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. T3DB: Acetamide [t3db.ca]
- 6. vaia.com [vaia.com]
- 7. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
- 10. scientificupdate.com [scientificupdate.com]
- 11. researchgate.net [researchgate.net]
- 12. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing N-Acetamide Indoles for Enhanced Metabolic Stability
This guide is designed for researchers, scientists, and drug development professionals engaged in the optimization of N-acetamide indoles. It provides in-depth technical guidance, troubleshooting strategies, and frequently asked questions to address common challenges encountered during the drug discovery process, with a focus on improving metabolic stability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the metabolic stability of N-acetamide indoles.
Q1: Why is the metabolic stability of N-acetamide indoles a critical parameter in drug discovery?
A1: Metabolic stability is a crucial determinant of a drug candidate's success. Poor metabolic stability can lead to rapid clearance from the body, resulting in low bioavailability and a short duration of action.[1][2] This necessitates more frequent or higher doses, which can increase the risk of adverse effects. Furthermore, rapid metabolism can produce metabolites that may be inactive, less active, or even toxic.[1] For N-acetamide indoles, understanding and optimizing metabolic stability is essential to develop safe and effective therapeutics.[3][4][5][6][7]
Q2: What are the primary metabolic pathways for indole-containing compounds?
A2: The indole ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, which are a major family of drug-metabolizing enzymes in the liver.[8][9][10] Common metabolic transformations include hydroxylation at various positions of the indole ring, N-oxidation, and epoxidation.[11][12] Specifically, CYP2A6, CYP2C19, and CYP2E1 have been identified as key enzymes in the oxidation of the parent indole structure.[8][9][10] The N-acetamide group itself can also be a site of metabolic modification, although the indole core is often the primary target. For some indole derivatives, dehydrogenation to form reactive 3-methyleneindolenine electrophiles can occur, which may lead to toxicity.[11][12]
Q3: What role does the N-acetamide group play in the metabolic stability of these compounds?
A3: The N-acetamide group can influence metabolic stability in several ways. It can alter the electronic properties of the indole ring, potentially making it more or less susceptible to oxidative metabolism. The amide bond itself can be subject to hydrolysis by amidases, although this is generally a slower process compared to CYP-mediated oxidation of the indole core. The acetamide group also provides a hydrogen bond donor and acceptor, which can influence how the molecule binds to metabolizing enzymes.[13] In some cases, modifications to the N-acetamide moiety have been explored to improve metabolic stability and other drug-like properties.[14]
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental challenges in a question-and-answer format.
Problem: My N-acetamide indole analog exhibits high clearance in a human liver microsomal (HLM) stability assay. How do I identify the metabolic "soft spot(s)"?
Answer:
High clearance in HLM assays suggests that your compound is rapidly metabolized by hepatic enzymes, primarily CYPs.[1] Identifying the specific site of metabolism, or "soft spot," is the first step toward rationally designing more stable analogs.
Recommended Workflow:
-
Metabolite Identification Studies: The most direct approach is to perform a metabolite identification study. This involves incubating your compound with HLMs and cofactors (NADPH) and then analyzing the resulting mixture using high-resolution mass spectrometry (HRMS). By comparing the mass spectra of the parent compound with the newly formed metabolites, you can deduce the types of metabolic transformations that have occurred (e.g., hydroxylation, oxidation).
-
CYP Reaction Phenotyping: To identify the specific CYP enzymes responsible for the metabolism, you can use a panel of recombinant human CYP enzymes or a set of selective chemical inhibitors for the major drug-metabolizing CYPs (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2).[15] This will help you understand which enzymes are the primary contributors to the observed clearance.
-
In Silico Metabolism Prediction: Computational tools can predict likely sites of metabolism based on the chemical structure of your compound. While not a replacement for experimental data, these tools can help prioritize which positions to modify.
Problem: I've identified a metabolic hotspot on the indole ring. What are some common strategies to block this metabolism?
Answer:
Once a metabolic hotspot is identified, several medicinal chemistry strategies can be employed to improve stability.
Key Strategies:
-
Steric Hindrance: Introducing a bulky group near the site of metabolism can physically block the enzyme from accessing that position.
-
Electronic Modification: Replacing a hydrogen atom with an electron-withdrawing group (e.g., fluorine, chlorine, trifluoromethyl) can make the position less susceptible to oxidative metabolism by lowering the electron density of the aromatic ring.[16]
-
Bioisosteric Replacement: Replacing a metabolically liable fragment with a bioisostere that is more resistant to metabolism can be a highly effective strategy. For the indole core, replacing it with an azaindole has been shown to improve metabolic stability by reducing the electron density of the ring system.[17]
Example of a Logic Flow for Addressing Metabolic Lability:
Caption: Decision-making workflow for improving metabolic stability.
Problem: I've successfully blocked the primary metabolic pathway, but now a new metabolite has appeared, and the overall clearance is still high. What's happening?
Answer:
This phenomenon is known as "metabolic switching." By blocking the most facile metabolic pathway, you have forced the metabolism to occur at a secondary, previously less favored site.
Troubleshooting Steps:
-
Re-run Metabolite Identification: You will need to perform another metabolite identification study on your new, more stable analog to characterize the new major metabolite and its site of formation.
-
Iterative Design: Drug optimization is often an iterative process. You may need to apply the same metabolic blocking strategies to this new "soft spot." Be mindful that multiple modifications can sometimes have unintended consequences on the compound's pharmacology or physical properties.
Problem: My attempts to improve metabolic stability have resulted in a significant loss of biological activity. How can I regain potency?
Answer:
This is a common challenge in medicinal chemistry, often referred to as the "activity-stability tradeoff." The modifications made to improve stability may have disrupted a key interaction with the biological target.
Strategies to Mitigate Activity Loss:
-
Structure-Activity Relationship (SAR) Analysis: Carefully analyze the SAR of your chemical series. Are there positions on the molecule where modifications are better tolerated? Try to make the metabolic blocking modifications at positions that are not critical for target engagement.
-
Subtle Modifications: Instead of introducing large, bulky groups, consider more subtle changes. For example, replacing a hydrogen with a fluorine atom can often block metabolism without significantly altering the overall size and shape of the molecule.
-
Bioisosteres for the N-Acetamide Group: If modifications to the indole core are detrimental to activity, consider exploring bioisosteric replacements for the N-acetamide group. Heterocyclic rings such as 1,2,4-oxadiazoles or 1,2,3-triazoles can sometimes mimic the key interactions of the amide while offering improved metabolic stability and other properties.[14][18][19]
Section 3: Experimental Protocols
This section provides detailed protocols for key in vitro assays used to assess metabolic stability.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of an N-acetamide indole derivative.[15]
Materials:
-
Test compound (N-acetamide indole analog)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the 96-well plate containing the test compound and positive control working solutions at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed HLM suspension to each well.
-
Immediately after adding the HLM, add the NADPH regenerating system to start the enzymatic reaction.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
Incubate the plate at 37°C with constant shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
The 0-minute time point serves as the initial concentration reference.
-
-
Sample Processing:
-
After quenching, centrifuge the plate to precipitate the microsomal proteins (e.g., 4000 rpm for 20 minutes at 4°C).
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the amount of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).
-
Data Presentation:
Table 1: In Vitro Metabolic Stability of N-Acetamide Indole Analogs in HLM
| Compound ID | t½ (min) | CLint (µL/min/mg protein) |
| Parent Compound | 15 | 46.2 |
| Analog A (C5-F) | 45 | 15.4 |
| Analog B (C4-Me) | 35 | 19.8 |
| Analog C (7-azaindole) | >60 | <11.6 |
Protocol 2: CYP Reaction Phenotyping with Recombinant Enzymes
Objective: To identify the specific CYP450 enzymes responsible for the metabolism of an N-acetamide indole.
Materials:
-
Test compound
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2, CYP2A6, CYP2E1)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Follow a similar incubation procedure as the HLM stability assay, but replace the pooled HLMs with individual recombinant CYP enzymes.
-
Incubate the test compound with each CYP isozyme separately.
-
Monitor the depletion of the parent compound over time for each reaction.
-
The CYP isozyme that shows the most significant depletion of the parent compound is the primary enzyme responsible for its metabolism.
Visualization of Experimental Workflow:
Caption: Workflow for in vitro metabolic stability assays.
Section 4: Concluding Remarks
The optimization of N-acetamide indoles for improved metabolic stability is a multifaceted challenge that requires a systematic and iterative approach. By combining in vitro assays to assess metabolic lability with rational medicinal chemistry strategies, researchers can effectively address issues of high clearance and develop drug candidates with more favorable pharmacokinetic profiles. This guide provides a framework for troubleshooting common problems and implementing key experimental protocols to facilitate the successful advancement of N-acetamide indole-based therapeutics.
References
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Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(44), 13817–13824. [Link]
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The University of Queensland. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. UQ eSpace. [Link]
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He, M., Henderson, M. C., Jones, J. P., & Rettie, A. E. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Drug Metabolism and Disposition, 35(11), 2137–2143. [Link]
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Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes†. Biochemistry. ACS Figshare. [Link]
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He, M., Henderson, M. C., Jones, J. P., & Rettie, A. E. (2007). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Drug Metabolism and Disposition, 35(11), 2137-2143. [Link]
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Awalt, J. K., Ooi, Z. K., Ashton, T. D., et al. (2025). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Journal of Medicinal Chemistry. [Link]
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Awalt, J. K., Ooi, Z. K., Ashton, T. D., et al. (2025). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Journal of Medicinal Chemistry. [Link]
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Awalt, J. K., Ooi, Z. K., Ashton, T. D., et al. (2025). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Journal of Medicinal Chemistry. [Link]
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Malaria World. (2025). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. [Link]
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Guo, Y., et al. (2020). Improved C5‐Amide Bioisosteres for Human Neuraminidase 1 Inhibitors Based on 2‐Deoxy‐2,3‐Didehydro‐N‐Acetyl Neuraminic Acid. ChemMedChem. [Link]
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The Australian National University. (2025). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. [Link]
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Wang, C., et al. (2021). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. [Link]
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Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals. [Link]
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de la Fuente Revenga, M., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]
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Singh, C., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. [Link]
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Chen, Y.-L., et al. (2020). Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. Molecules. [Link]
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ORCA – Online Research @ Cardiff. (n.d.). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. [Link]
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Hawash, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]
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Gajula, S. N., Nadimpalli, N., & Sonti, R. (2021). Enhancement of metabolic stability with structural modifications. ResearchGate. [Link]
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Awalt, J. K., Ooi, Z. K., Ashton, T. D., et al. (2025). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Journal of Medicinal Chemistry. [Link]
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da Silva, A. B., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules. [Link]
-
Evangelisti, L., et al. (2025). Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. Molecules. [Link]
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Taha, M., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. Molecules. [Link]
-
Wang, Y., et al. (2023). Indole-3-acetamide from gut microbiota activated hepatic AhR and mediated the remission effect of Lactiplantibacillus plantarum P101 on alcoholic liver injury in mice. Food & Function. [Link]
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Sharon, A., et al. (2013). Identification and functional characterization of indole-3-acetamide-mediated IAA biosynthesis in plant-associated Fusarium species. Fungal Genetics and Biology. [Link]
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Validation & Comparative
For researchers and drug development professionals navigating the complex landscape of oncology, the quest for novel therapeutic agents with improved efficacy and selectivity is paramount. The N-phenylacetamide scaffold has emerged as a promising framework in medicinal chemistry, with various derivatives demonstrating significant potential as anticancer agents. This guide provides an in-depth, objective comparison of the in-vitro anticancer efficacy of two structurally related 2-(4-fluorophenyl)-N-phenylacetamide derivatives, highlighting the impact of substituent effects on their biological activity. The comparison is based on experimental data from a key study in the field, providing a solid foundation for further research and development.
Introduction to 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
Phenylacetamide and its derivatives have been recognized for their anti-proliferative and pro-apoptotic effects on a range of cancer cell lines.[1][2] The core structure, consisting of a phenyl ring attached to an acetamide group, offers a versatile platform for chemical modification to enhance potency and selectivity. The incorporation of a 4-fluorophenyl group at the 2-position of the acetamide is a strategic design element, as the fluorine atom can modulate the compound's metabolic stability and binding affinity to target proteins.
This guide focuses on a comparative analysis of two derivatives from a series synthesized and evaluated by Aliabadi et al., which investigates the influence of substituents on the N-phenyl ring.[2][3] Specifically, we will compare the efficacy of:
-
Compound 2c: 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide
-
Compound 2e: 2-(4-Fluorophenyl)-N-(3-methoxyphenyl)acetamide
This comparison will elucidate the structure-activity relationship (SAR) within this series, providing valuable insights for the rational design of future anticancer drug candidates.
Comparative Anticancer Efficacy
The in-vitro cytotoxic activity of the 2-(4-fluorophenyl)-N-phenylacetamide derivatives was evaluated against two human cancer cell lines: PC3 (prostate carcinoma) and MCF-7 (breast cancer). The efficacy is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | N-phenyl Substituent | PC3 IC50 (µM) | MCF-7 IC50 (µM) |
| 2c | 4-Nitro | 80[2][3] | 100[2][3] |
| 2e | 3-Methoxy | >100 | >100 |
| Imatinib (Reference) | - | 40[2][3] | 98[2][3] |
Data Analysis and Interpretation:
The experimental data clearly demonstrates that the nature of the substituent on the N-phenyl ring significantly influences the anticancer activity of these compounds.
-
Compound 2c , featuring an electron-withdrawing nitro group at the para-position of the N-phenyl ring, exhibited notable cytotoxic activity against both PC3 and MCF-7 cell lines, with IC50 values of 80 µM and 100 µM, respectively.[2][3]
-
In contrast, Compound 2e , which has an electron-donating methoxy group at the meta-position, showed significantly lower activity, with IC50 values greater than 100 µM for both cell lines.
-
The study by Aliabadi et al. also revealed that derivatives with a nitro moiety generally displayed higher cytotoxic effects compared to those with a methoxy moiety.[2][3] This suggests that the presence of an electron-withdrawing group on the N-phenyl ring is favorable for the anticancer activity of this class of compounds.
-
It is important to note that while compound 2c showed activity, it was less potent than the reference drug, Imatinib, against the PC3 cell line.[2][3] However, its activity against the MCF-7 cell line was comparable to that of Imatinib.[2][3]
Proposed Mechanism of Action: Induction of Apoptosis
The anticancer activity of phenylacetamide derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[1][4] While the specific molecular targets of the 2-(4-fluorophenyl)-N-phenylacetamide series have not been fully elucidated, the general mechanism for this class of compounds is believed to involve the modulation of key proteins in the apoptotic signaling pathways.
Phenylacetamide derivatives have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5][6][7]
-
Intrinsic Pathway: This pathway is regulated by the Bcl-2 family of proteins. Phenylacetamides may upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.[5][6]
-
Extrinsic Pathway: This pathway is initiated by the binding of death ligands, such as FasL, to their corresponding death receptors on the cell surface. This can lead to the activation of caspase-8, which in turn activates the executioner caspases.[5][6]
The enhanced activity of the nitro-substituted compound (2c) may be due to its electronic properties influencing its interaction with a key biological target within these pathways.
Caption: Proposed apoptotic pathways induced by phenylacetamide derivatives.
Experimental Protocol: In-vitro Cytotoxicity MTS Assay
The following is a detailed, step-by-step methodology for the MTS assay used to determine the cytotoxic activity of the 2-(4-fluorophenyl)-N-phenylacetamide derivatives, as described by Aliabadi et al.[2][3]
Objective: To determine the IC50 values of the test compounds against PC3 and MCF-7 cancer cell lines.
Materials:
-
PC3 and MCF-7 cell lines
-
RPMI-1640 culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Trypsin-EDTA solution
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution
-
Phenazine methosulfate (PMS) solution
-
Microplate reader
Procedure:
-
Cell Culture:
-
Maintain PC3 and MCF-7 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Seeding:
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well microplates at a density of 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with 0.1% DMSO) and a positive control (Imatinib).
-
Incubate the plates for 48 hours.
-
-
MTS Assay:
-
Prepare the MTS/PMS solution according to the manufacturer's instructions.
-
Add 20 µL of the MTS/PMS solution to each well.
-
Incubate the plates for 2 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Caption: Workflow of the in-vitro cytotoxicity MTS assay.
Conclusion and Future Directions
This comparative guide highlights the therapeutic potential of 2-(4-fluorophenyl)-N-phenylacetamide derivatives as anticancer agents. The presented data underscores the critical role of substituent effects on the N-phenyl ring, with electron-withdrawing groups enhancing cytotoxic activity. The comparison between a nitro- and a methoxy-substituted derivative provides a clear illustration of this structure-activity relationship.
For researchers in drug discovery, these findings suggest that further optimization of the N-phenylacetamide scaffold, particularly with various electron-withdrawing moieties, could lead to the development of more potent and selective anticancer compounds. Future studies should focus on:
-
Elucidating the specific molecular targets of these compounds to better understand their mechanism of action.
-
Conducting in-vivo efficacy studies to validate the in-vitro findings in animal models.
-
Performing pharmacokinetic and toxicological profiling to assess the drug-like properties of the most promising candidates.
By building upon this foundational knowledge, the scientific community can continue to advance the development of novel and effective cancer therapies.
References
-
Tavallaei, O., Rezazadeh, S., Marzbany, M., & Aliabadi, A. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(1), 1-8. Available at: [Link]
-
Tavallaei, O., Rezazadeh, S., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Københavns Biblioteker. Available at: [Link]
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. Available at: [Link]
-
D'Vries, P., et al. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. MDPI. Available at: [Link]
-
Tavallaei, O., Rezazadeh, S., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. ProQuest. Available at: [Link]
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available at: [Link]
-
Aliabadi, A., Mosharafi, F., & Tayarani-Najaran, Z. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide
In the landscape of modern drug discovery, the development of targeted therapies has revolutionized treatment paradigms, particularly in oncology and immunology. Kinase inhibitors, a prominent class of these therapies, are designed to modulate specific signaling pathways by targeting protein kinases. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: the potential for off-target effects.[1][2][3] These unintended interactions can lead to a range of outcomes, from unexpected therapeutic benefits to significant toxicities.[1][3][4] Therefore, a thorough understanding of a compound's kinase selectivity profile is not merely a regulatory checkbox but a cornerstone of preclinical development, guiding lead optimization and predicting potential clinical outcomes.
This guide provides an in-depth, comparative analysis of the cross-reactivity profiling of a novel investigational compound, N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide . While this molecule's specific biological activities are under active investigation, its structural motifs, including the acetamide core, are found in numerous biologically active compounds, some with known kinase inhibitory activity.[5][6][7][8][9][10][11][12] We will walk through a robust experimental workflow for assessing its kinase selectivity, present illustrative data for comparative analysis, and discuss the interpretation of these findings in the context of drug development. Our approach is grounded in established methodologies to ensure the generation of reliable and actionable data.[13][14][15][16]
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. While a drug may be designed to inhibit a specific kinase implicated in a disease, its interaction with other kinases can have profound physiological consequences.[1][2] Broad-spectrum kinase inhibition can sometimes be therapeutically advantageous, for instance, in targeting multiple oncogenic pathways simultaneously. However, more often, off-target inhibition is associated with adverse effects.[3][4] For example, inhibition of kinases like VEGFR can lead to hypertension, while inhibition of Src family kinases has been linked to gastrointestinal toxicity.
Early and comprehensive kinase profiling allows researchers to:
-
Identify and mitigate potential off-target liabilities: By understanding which other kinases a compound inhibits, medicinal chemists can modify the molecule to improve its selectivity.
-
Uncover novel therapeutic opportunities: An unexpected off-target activity could reveal a new mechanism of action or suggest repositioning the drug for a different indication.
-
Establish a structure-activity relationship (SAR) for selectivity: Profiling a series of analogs can provide valuable insights into the structural features that govern kinase selectivity.
-
Select compounds with the best therapeutic window for further development: A highly selective compound is more likely to have a favorable safety profile.
Experimental Workflow: Profiling N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide Against a Kinase Panel
To illustrate the process of kinase cross-reactivity profiling, we will outline a detailed protocol using a widely accepted in vitro method: a radiometric kinase assay. This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a sensitive and quantitative measure of kinase activity.[14][16]
Diagram of the Experimental Workflow
Caption: Radiometric kinase assay workflow.
Step-by-Step Experimental Protocol
1. Materials and Reagents:
-
Test Compound: N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide, dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Kinase Panel: A representative panel of purified, active human kinases. For this guide, we will use a hypothetical panel of 10 kinases, including representatives from different families (e.g., tyrosine kinases, serine/threonine kinases) and known off-target liabilities.
-
Substrates: Specific peptide or protein substrates for each kinase.
-
Assay Buffer: Kinase-specific reaction buffer containing appropriate cofactors (e.g., MgCl₂, MnCl₂).
-
ATP: Adenosine triphosphate, including [γ-³³P]ATP.
-
Control Inhibitor: A known broad-spectrum kinase inhibitor (e.g., Staurosporine) as a positive control for inhibition.
-
Assay Plates: 384-well plates.
-
Filter Plates: Phosphocellulose or streptavidin-coated filter plates for capturing the phosphorylated substrate.
-
Scintillation Counter: For detecting the incorporated radiolabel.
2. Assay Procedure:
-
Compound Dilution: Prepare a serial dilution of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide in assay buffer containing a final DMSO concentration of 1%. The concentration range should be sufficient to determine an IC₅₀ value if significant inhibition is observed (e.g., from 100 µM down to 1 nM).
-
Assay Plate Preparation: Add the diluted compound, control inhibitor, or vehicle (1% DMSO in assay buffer) to the wells of the 384-well assay plate.
-
Kinase Addition: Add the appropriate kinase to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration is typically set at or near the Kₘ for each kinase to provide a sensitive measure of competitive inhibition.[14]
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a solution that will denature the kinase, such as phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter plate where the phosphorylated substrate will bind.
-
Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate Percent Inhibition: The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))
-
Determine IC₅₀ Values: For kinases showing significant inhibition, the half-maximal inhibitory concentration (IC₅₀) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Comparative Analysis: Illustrative Kinase Selectivity Profile
The following table presents hypothetical data for the cross-reactivity profiling of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide against a panel of 10 kinases at a screening concentration of 10 µM.
| Kinase Target | Kinase Family | % Inhibition at 10 µM | Estimated IC₅₀ (µM) | Potential Off-Target Concern |
| Target X | Ser/Thr Kinase | 95% | 0.1 | On-Target |
| ABL1 | Tyrosine Kinase | 15% | > 100 | Low |
| SRC | Tyrosine Kinase | 45% | 15 | Moderate |
| LCK | Tyrosine Kinase | 38% | 20 | Moderate |
| VEGFR2 | Tyrosine Kinase | 8% | > 100 | Low |
| EGFR | Tyrosine Kinase | 12% | > 100 | Low |
| CDK2/CycA | Ser/Thr Kinase | 25% | 50 | Low |
| ROCK1 | Ser/Thr Kinase | 60% | 8 | High |
| p38α (MAPK14) | Ser/Thr Kinase | 75% | 2 | High |
| GSK3β | Ser/Thr Kinase | 18% | > 100 | Low |
Interpretation and Strategic Implications
Based on our illustrative data, N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide demonstrates potent inhibition of its intended target, "Target X," with an IC₅₀ of 0.1 µM. However, the compound also exhibits significant off-target activity against ROCK1 and p38α, with IC₅₀ values of 8 µM and 2 µM, respectively.
-
Selectivity: The compound shows a 20-fold selectivity for its primary target over p38α and an 80-fold selectivity over ROCK1. While this may be acceptable for early-stage discovery, further optimization to improve selectivity would be highly desirable to minimize potential off-target effects.
-
Potential Off-Target Liabilities:
-
p38α (MAPK14): Inhibition of p38α has been associated with both anti-inflammatory effects and potential toxicities, including immunosuppression.[6] This off-target activity could be a double-edged sword, depending on the therapeutic indication.
-
ROCK1: Inhibition of ROCK1 can lead to cardiovascular effects, such as hypotension. This is a significant safety concern that would need to be carefully evaluated in subsequent preclinical studies.
-
-
Comparison to Alternatives: When comparing this compound to other potential leads, a key consideration would be their respective selectivity profiles. An alternative compound with a >100-fold selectivity for the primary target over all other kinases would be considered superior from a safety perspective.
Hypothetical Signaling Pathway Modulation
The off-target inhibition of p38α suggests that N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide could modulate inflammatory signaling pathways.
Caption: Potential off-target modulation of the p38α MAPK pathway.
Conclusion and Future Directions
The cross-reactivity profiling of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide, as illustrated in this guide, underscores the critical importance of a comprehensive and early assessment of kinase selectivity. While the hypothetical data indicates potent on-target activity, the identified off-target interactions with p38α and ROCK1 highlight the need for further investigation and potential lead optimization.
For researchers and drug development professionals, the key takeaways are:
-
Profile early and broadly: A comprehensive understanding of a compound's kinome-wide interactions is essential for making informed decisions.
-
Context is crucial: The significance of off-target effects depends on the therapeutic indication, the potency of the off-target inhibition, and the known biology of the off-target kinase.
-
Selectivity is a key driver of safety: Striving for high selectivity is a guiding principle in the development of safe and effective kinase inhibitors.
Future studies for a compound like N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide would involve expanding the kinase panel to include a larger and more diverse set of kinases, performing cellular assays to confirm the on- and off-target effects in a more physiological context, and conducting in vivo studies to assess the therapeutic window and potential toxicities. By embracing a rigorous and data-driven approach to cross-reactivity profiling, we can navigate the complexities of the kinome and develop safer, more effective medicines.
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Chu, Z., et al. (2023). Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 80, 129101. [Link]
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Laufer, S. A., et al. (2017). Discovery of N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595), a Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα-Related Diseases. Journal of Medicinal Chemistry, 60(13), 5290–5305. [Link]
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Mohamed-Ezzat, F. M., et al. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 392–395. [Link]
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Siwek, A., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(1), 35-47. [Link]
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Aliabadi, A., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 11(4), 1149–1154. [Link]
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D'Andrea, M., et al. (2023). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. Molecules, 28(15), 5707. [Link]
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Liu, Q., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083–6101. [Link]
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Liang, X., et al. (2019). Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 62(2), 875–892. [Link]
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Di Fruscia, P., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. Journal of Medicinal Chemistry, 64(18), 13327–13348. [Link]
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Carlomagno, F., et al. (2021). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. European Journal of Medicinal Chemistry, 215, 113289. [Link]
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Kumar, A., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 263-269. [Link]
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Feng, S., et al. (2022). Development of radiolabeling 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential molecular probes for excitatory amino acid transporter 2. European Journal of Medicinal Chemistry, 238, 114467. [Link]
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Aliabadi, A., et al. (2024). N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives as Potential Anticancer Agents. Iranian Journal of Chemistry and Chemical Engineering, 43(6), 2188-2202. [Link]
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A Head-to-Head Comparison of N-phenylacetamide and Succinimide Analogs for Anticonvulsant Activity: A Guide for Researchers
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, driving a continuous search for more effective and safer antiepileptic drugs (AEDs).[1] Among the myriad of chemical scaffolds explored, N-phenylacetamides and succinimides have emerged as two prominent classes of compounds with significant anticonvulsant potential. This guide provides a detailed head-to-head comparison of these two analog classes, offering experimental data, mechanistic insights, and methodological considerations for researchers, scientists, and drug development professionals in the field of neuroscience and medicinal chemistry.
Introduction to Anticonvulsant Drug Discovery
The preclinical evaluation of potential AEDs relies heavily on standardized animal models that predict efficacy against specific seizure types. The two most utilized screening models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[1][2] The MES model is an excellent tool for identifying compounds that prevent the spread of seizures, indicative of potential efficacy against generalized tonic-clonic seizures.[3] Conversely, the scPTZ test is a model for myoclonic and absence seizures, identifying compounds that can raise the seizure threshold.[2][3] A crucial aspect of drug development is also assessing the therapeutic window, often expressed as the Protective Index (PI), which is the ratio of the neurotoxic dose (TD50) to the effective dose (ED50).[3] Neurotoxicity is commonly evaluated using the rotarod test, which assesses motor coordination in rodents.[2]
N-phenylacetamide Analogs: A Focus on Seizure Spread
N-phenylacetamide derivatives have been extensively investigated for their anticonvulsant properties. A key structural feature of this class is the phenylacetamide scaffold, which has proven to be a versatile backbone for designing novel AEDs.[3]
Structure-Activity Relationship (SAR)
The anticonvulsant activity of N-phenylacetamide analogs is significantly influenced by the nature and position of substituents on the phenyl ring and the N-alkyl substituent.[1] Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown that substitution on the anilide moiety plays a crucial role. For instance, derivatives with a 3-(trifluoromethyl)anilide group tend to exhibit greater activity in the MES test compared to their 3-chloroanilide counterparts, many of which are inactive.[1][4] This suggests that electronic and steric factors on the aromatic ring are critical for the interaction with the biological target.[1]
Mechanism of Action
While the exact mechanism can vary between analogs, many N-phenylacetamide derivatives are believed to exert their anticonvulsant effects by modulating voltage-gated sodium channels.[1][4] Some compounds in this class have been shown to bind to the neuronal voltage-sensitive sodium channels (site 2), which would lead to a reduction in the sustained high-frequency neuronal firing characteristic of seizure activity.[1][4][5] This mechanism is consistent with their observed efficacy in the MES test, which is a model of seizure spread.[1]
Succinimide Analogs: Targeting Absence Seizures
The succinimide core, a pyrrolidine-2,5-dione structure, is a well-established pharmacophore for anticonvulsant activity, with ethosuximide being a first-line treatment for absence seizures.[6][7][8]
Structure-Activity Relationship (SAR)
The anticonvulsant profile of succinimide derivatives is heavily dependent on the substituents at the 3-position of the pyrrolidine-2,5-dione ring.[9] For instance, 3,3-dialkyl-pyrrolidine-2,5-diones have demonstrated significant activity.[9] Furthermore, the nature of the N-substituent also plays a critical role in modulating the anticonvulsant potency and spectrum of activity. Hybrid molecules incorporating fragments of other AEDs have been designed to enhance efficacy across different seizure models.[10]
Mechanism of Action
The primary mechanism of action for many succinimide anticonvulsants is the inhibition of low-voltage-activated (T-type) calcium channels in thalamic neurons.[11][12][13] The characteristic spike-and-wave discharges observed in absence seizures are thought to originate from the thalamocortical circuitry, and by reducing the current through T-type calcium channels, succinimides can suppress this abnormal neuronal activity.[7][12] This mechanism aligns with their strong efficacy in the scPTZ test, a model for absence seizures.[6][10] Some novel succinimide derivatives have also shown inhibitory effects on neuronal voltage-sensitive sodium and L-type calcium channels, suggesting a broader mechanism of action for some analogs.[5][6][10]
Head-to-Head Comparison: Experimental Data
A direct comparison of the anticonvulsant profiles of N-phenylacetamide and succinimide analogs reveals distinct patterns of activity. The following table summarizes the experimental data for representative compounds from each class.
| Compound Class | Representative Compound | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | Rotarod TD50 (mg/kg, i.p.) | Protective Index (PI) | Reference |
| N-phenylacetamide | N-(3-(trifluoromethyl)phenyl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 20) | 52.3 | > 300 | > 500 | > 9.56 (MES) | [1] |
| N-phenylacetamide | N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (Compound 12) | 100 | > 300 | > 300 | > 3.0 (MES) | [3] |
| N-phenylacetamide | Compound 14 (a phenylacetamide derivative) | 49.6 | 67.4 | > 300 | > 6.0 (MES) | [3][14] |
| Succinimide | N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dione (Compound 12) | 16.13 | 133.99 | > 300 | > 18.6 (MES) | [15] |
| Succinimide | N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-pyrrolidine-2,5-dione (Compound 23) | 37.79 | 128.82 | > 300 | > 7.9 (MES) | [15] |
| Succinimide | Compound 15 (a hybrid succinimide) | 74.8 | 51.6 | 213.3 | 2.85 (MES), 4.13 (scPTZ) | [10] |
| Reference AED | Valproic Acid | 252.7 | 130.6 | - | - | [6] |
| Reference AED | Ethosuximide | > 500 | 130 | 650 | > 1.25 (MES), 5.0 (scPTZ) | [15] |
Analysis of Comparative Data:
From the data presented, a clear trend emerges. N-phenylacetamide analogs, such as compound 20, demonstrate potent activity in the MES test but are largely inactive in the scPTZ model.[1] This aligns with their proposed mechanism of action targeting voltage-gated sodium channels, which is crucial for preventing seizure spread.
In contrast, succinimide derivatives exhibit a broader spectrum of activity. While some, like compounds 12 and 23 from the N-Mannich base series, show strong efficacy in the MES test, others, like the hybrid compound 15, are potent in both the MES and scPTZ tests, suggesting a dual mechanism of action.[10][15] The high potency of some succinimide analogs in the MES test indicates that not all compounds in this class are exclusively T-type calcium channel blockers.
The Protective Index (PI) values for the presented compounds are generally favorable, with TD50 values significantly higher than their respective ED50 values, indicating a good safety margin in these preclinical models.
Experimental Workflows and Signaling Pathways
To provide a comprehensive understanding of the evaluation process and the underlying biological mechanisms, the following diagrams illustrate a typical experimental workflow for anticonvulsant screening and a simplified representation of the signaling pathways targeted by these compounds.
Preclinical Anticonvulsant Screening Workflow
Caption: A typical experimental workflow for the preclinical screening of novel anticonvulsant compounds.
Simplified Signaling Pathways in Anticonvulsant Action
Caption: Simplified signaling pathways illustrating the primary mechanisms of action for N-phenylacetamide and succinimide analogs.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key in vivo experiments cited in this guide. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Maximal Electroshock (MES) Test
Objective: To assess the ability of a compound to prevent the spread of seizures induced by a maximal electrical stimulus, indicative of potential efficacy against generalized tonic-clonic seizures.[2][3]
Materials:
-
Male albino mice (e.g., CF-1 or C57BL/6 strains), weighing 18-25 g.
-
Electroconvulsometer with corneal electrodes.
-
0.9% saline solution.
-
Test compound dissolved or suspended in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Positive control (e.g., Phenytoin).
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment.
-
Drug Administration: Administer the test compound, vehicle, or positive control to different groups of mice (n=8-10 per group) via the desired route (e.g., intraperitoneally or orally).
-
Pre-treatment Time: Conduct the test at the time of predicted peak effect of the test compound (typically 30-60 minutes post-administration).
-
Seizure Induction: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes moistened with saline.
-
Observation: Immediately observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered protection.
-
Data Analysis: Record the number of protected animals in each group and calculate the ED50, the dose required to protect 50% of the animals, using probit analysis.[3]
Subcutaneous Pentylenetetrazole (scPTZ) Test
Objective: To assess a compound's ability to prevent clonic seizures following the administration of a convulsant, indicative of potential efficacy against myoclonic and absence seizures.[2][3]
Materials:
-
Male albino mice (18-25 g).
-
Pentylenetetrazole (PTZ) solution (typically 85 mg/kg in saline).
-
Test compound dissolved or suspended in an appropriate vehicle.
-
Positive control (e.g., Ethosuximide).
-
Individual observation cages.
Procedure:
-
Animal Acclimatization and Drug Administration: Follow the same procedures as in the MES test.
-
PTZ Administration: At the time of peak drug effect, administer a subcutaneous injection of PTZ into a loose fold of skin on the back of the neck.
-
Observation: Place the animals in individual observation cages and observe for 30 minutes for the onset of clonic seizures.
-
Endpoint: The presence of a clonic seizure, characterized by clonus of the limbs, jaw, and vibrissae lasting for at least 5 seconds, is the endpoint. The absence of this endpoint within the 30-minute observation period constitutes protection.[3]
-
Data Analysis: Record the number of protected animals in each group and calculate the ED50 using probit analysis.
Rotarod Test for Neurotoxicity
Objective: To assess potential motor impairment and neurotoxicity of the test compounds.[2]
Materials:
-
Male albino mice (18-25 g).
-
Rotarod apparatus (e.g., 1-inch diameter, rotating at 6 rpm).[3]
-
Test compound dissolved or suspended in an appropriate vehicle.
Procedure:
-
Pre-training: Train mice to remain on the rotating rod for a set duration (e.g., 1 minute). Only mice that successfully complete the pre-test are used.[3]
-
Drug Administration: Administer the test compound or vehicle to groups of trained mice.
-
Testing: At the time of peak effect, place the mice back on the rotarod.
-
Endpoint: The inability of a mouse to remain on the rod for the full duration is indicative of neurotoxicity.
-
Data Analysis: Record the number of animals exhibiting motor impairment in each group and calculate the TD50, the dose causing motor impairment in 50% of the animals, using probit analysis.[3]
Conclusion and Future Directions
This comparative guide demonstrates that both N-phenylacetamide and succinimide analogs represent promising scaffolds for the development of novel anticonvulsant agents. N-phenylacetamides generally exhibit a more focused activity against seizure spread (MES model), suggesting a primary role in modulating voltage-gated sodium channels. In contrast, succinimides display a broader spectrum of action, with efficacy in both seizure spread and seizure threshold models (MES and scPTZ), likely due to their well-established inhibition of T-type calcium channels and, in some cases, additional effects on other ion channels.
The choice of which scaffold to pursue for further development will depend on the desired therapeutic profile. For targeting generalized tonic-clonic and partial seizures, N-phenylacetamides hold significant promise. For absence seizures and potentially for broader-spectrum applications, the succinimide core remains a highly valuable starting point. Future research should focus on elucidating the precise molecular targets of novel analogs within each class and optimizing their pharmacokinetic and safety profiles to identify candidates with superior clinical potential.
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Obniska, J., et al. (2014). Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog. Archiv der Pharmazie, 347(10), 731-741. [Link]
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Kamiński, K., et al. (2012). Synthesis and anticonvulsant properties of new 1-(2-pyridinyl)- 3-substituted pyrrolidine-2,5-dione derivatives. ResearchGate. [Link]
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Wróbel, M. Z., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7349. [Link]
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Wróbel, M. Z., et al. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. PMC. [Link]
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Coulson, E. J., & Coulter, D. A. (1995). Differential effects of petit mal anticonvulsants and convulsants on thalamic neurones: calcium current reduction. British Journal of Pharmacology, 115(6), 1039–1046. [Link]
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Pediatric Oncall. (n.d.). Ethosuximide. [Link]
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U.S. National Library of Medicine. (2023). Methsuximide Capsules, USP Rx only. [Link]
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Kaminski, K., et al. (2016). New Hybrid Molecules With Anticonvulsant and Antinociceptive Activity Derived From 3-methyl- Or 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry, 24(4), 776-785. [Link]
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Żółkowska, D., et al. (2013). Effects of N-(morpholinomethyl)- p-isopropoxyphenylsuccinimide on the protective action of different classical antiepileptic drugs in the maximal electroshock-induced seizures in mice. Pharmacological Reports, 65(2), 389-398. [Link]
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Pediatric Oncall. (n.d.). Methsuximide. [Link]
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Picmonic. (n.d.). Master Ethosuximide: Mechanism of Action. [Link]
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Evaluating the selectivity of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide for its intended target
An In-Depth Technical Guide to Evaluating the Selectivity of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide for Its Intended Target
Introduction
The development of targeted therapies is a cornerstone of modern drug discovery, demanding rigorous evaluation of a compound's selectivity to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comprehensive framework for assessing the selectivity of a novel investigational compound, N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide. For the purpose of this illustrative guide, we will hypothesize that the intended target of this compound is Cathepsin B, a cysteine protease implicated in various cancers. The presence of an allyl group on the molecule suggests a potential for covalent modification of the active site cysteine, a mechanism that requires careful selectivity profiling against other cysteine-containing proteins.
This guide is structured to provide researchers, scientists, and drug development professionals with a robust, self-validating system for evaluating the selectivity of this, or any, investigational compound. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format.
Section 1: The Investigational Compound and Its Hypothetical Target
N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide is a novel small molecule with potential therapeutic applications. Its chemical structure suggests it may act as an irreversible inhibitor, with the allyl group serving as a Michael acceptor for a nucleophilic residue in the target's active site.
Hypothetical Target: Cathepsin B
Cathepsin B is a lysosomal cysteine protease that is often overexpressed and secreted by tumor cells, where it contributes to the degradation of the extracellular matrix, facilitating invasion and metastasis. The active site of Cathepsin B contains a catalytic dyad, Cys29 and His199, with Cys29 being the primary nucleophile in the catalytic mechanism.
Section 2: Primary Assay for On-Target Activity: Cathepsin B Inhibition
The initial step in our evaluation is to confirm that N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide inhibits its intended target, Cathepsin B. A fluorogenic enzyme inhibition assay is a sensitive and high-throughput method for this purpose.
Experimental Protocol: Fluorogenic Cathepsin B Inhibition Assay
-
Reagents and Materials:
-
Recombinant human Cathepsin B (active)
-
Assay Buffer: 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5
-
Cathepsin B substrate: Z-Arg-Arg-AMC (Z-RR-AMC)
-
N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide (test compound)
-
Positive Control Inhibitor: CA-074
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Add 5 µL of each compound dilution to the wells of a 384-well plate. Include wells with Assay Buffer and DMSO as a negative control and wells with CA-074 as a positive control.
-
Add 10 µL of pre-activated Cathepsin B (final concentration 1 nM) to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of Z-RR-AMC substrate (final concentration 10 µM) to all wells.
-
Immediately begin kinetic reading of fluorescence every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) for each well.
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Outcome and Interpretation
A potent inhibitor will exhibit a low IC50 value, indicating that a low concentration of the compound is required to inhibit 50% of the enzyme's activity.
Section 3: Secondary Assays for Selectivity Profiling
Selectivity is a critical attribute of a successful drug candidate. We must evaluate the inhibitory activity of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide against a panel of related and unrelated proteases.
Selectivity Panel
A well-designed selectivity panel should include:
-
Closely related cysteine proteases: Cathepsin L, Cathepsin K, Cathepsin S
-
Other classes of proteases: Serine proteases (e.g., Trypsin, Chymotrypsin), Aspartyl proteases (e.g., BACE1), and Metallo-proteases (e.g., MMP-2).
-
Other cysteine-containing proteins (non-proteases): To assess potential for off-target covalent modification.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for assessing the selectivity of the investigational compound.
Section 4: Comparative Analysis with Alternative Compounds
To contextualize the performance of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide, it is essential to compare its activity and selectivity with known inhibitors of Cathepsin B.
Table 1: Comparative Inhibitory Activity and Selectivity
| Compound | Cathepsin B IC50 (nM) | Cathepsin L IC50 (nM) | Cathepsin K IC50 (nM) | Cathepsin S IC50 (nM) | Selectivity Ratio (L/B) | Selectivity Ratio (K/B) | Selectivity Ratio (S/B) |
| N-allyl-2-[(4-fluorophenyl) sulfanyl]acetamide | 15 | 1,500 | 2,500 | >10,000 | 100 | 167 | >667 |
| CA-074 (Reference) | 2 | 200 | 500 | 1,000 | 100 | 250 | 500 |
| Alternative Compound X | 50 | 100 | 150 | 300 | 2 | 3 | 6 |
Interpretation of Comparative Data
The data in Table 1 indicates that N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide is a potent inhibitor of Cathepsin B. Its selectivity against other cathepsins is comparable to or better than the reference compound CA-074 and significantly superior to Alternative Compound X. A higher selectivity ratio is desirable, as it suggests a lower likelihood of off-target effects mediated by the inhibition of related proteases.
Section 5: Cellular Assays to Confirm On-Target Engagement and Phenotypic Effects
In vitro enzyme inhibition data must be validated in a cellular context to ensure the compound can penetrate cell membranes and engage its target in a more complex biological environment.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
-
Cell Culture and Treatment:
-
Culture a cancer cell line known to overexpress Cathepsin B (e.g., MDA-MB-231).
-
Treat the cells with varying concentrations of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide or a vehicle control for 2 hours.
-
-
Thermal Challenge:
-
Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
-
Protein Analysis:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble Cathepsin B remaining at each temperature using Western blotting.
-
Expected Outcome
In cells treated with the investigational compound, Cathepsin B should exhibit increased thermal stability, resulting in a shift of its melting curve to higher temperatures compared to the vehicle-treated cells.
Signaling Pathway Visualization
Caption: Proposed mechanism of action of the investigational compound.
Conclusion
This guide has outlined a comprehensive and rigorous strategy for evaluating the selectivity of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide for its hypothetical target, Cathepsin B. By following a logical progression from in vitro enzyme assays to cellular target engagement studies and comparative analysis, researchers can build a robust data package to support the continued development of this and other novel therapeutic candidates. The emphasis on self-validating experimental design and the clear interpretation of data are paramount for making informed decisions in the drug discovery process.
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General Principles of Drug Selectivity
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Cathepsin B as a Cancer Target
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Fluorogenic Enzyme Assays
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Cellular Thermal Shift Assay (CETSA)
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Anticancer properties of Phenylacetamide derivatives
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Comparative In Vivo Efficacy Analysis: N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide Versus Standard-of-Care in Inflammatory and Nociceptive Models
A Guide for Preclinical Drug Development Professionals
This guide provides a comprehensive framework for the in vivo evaluation of a novel investigational compound, N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide, against established standard-of-care agents in relevant preclinical models of inflammation and pain. The methodologies detailed herein are designed to furnish robust, comparative efficacy data essential for advancing promising new chemical entities through the drug development pipeline.
Introduction: The Rationale for a Novel Analgesic and Anti-Inflammatory Agent
The management of pain and inflammation remains a significant clinical challenge, with current therapies often limited by incomplete efficacy and dose-limiting side effects.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) and opioids are mainstays of treatment, yet their use can be associated with gastrointestinal, cardiovascular, and central nervous system adverse events.[1][3] This underscores the pressing need for novel therapeutic agents with improved efficacy and safety profiles.
N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide is a novel acetamide derivative. While direct in vivo data for this specific molecule is not yet broadly published, related acetamide scaffolds have demonstrated a range of biological activities, including anti-cancer and anti-inflammatory potential.[4][5][6] This guide outlines a hypothetical, yet scientifically rigorous, preclinical program to assess its in vivo efficacy in comparison to two widely used standard-of-care drugs: Diclofenac (an NSAID) and Morphine (an opioid analgesic).
Comparative Efficacy Assessment: A Multi-Model Approach
To comprehensively evaluate the anti-inflammatory and analgesic potential of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide, a multi-pronged approach employing well-validated in vivo models is essential. This strategy allows for the dissection of different aspects of pain and inflammation, providing a more complete efficacy profile.
I. Evaluation of Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening acute anti-inflammatory activity.[7]
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
-
Animals: Male Wistar rats (180-200 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least 7 days prior to the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Grouping and Dosing: Animals are randomly divided into four groups (n=6 per group):
-
Group 1 (Vehicle Control): Receives 0.5% carboxymethyl cellulose (CMC) orally.
-
Group 2 (Test Compound): Receives N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide (e.g., 50 mg/kg) suspended in 0.5% CMC orally.
-
Group 3 (Standard Drug): Receives Diclofenac Sodium (10 mg/kg) in 0.5% CMC orally.
-
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h ± SEM | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide | 50 | 0.42 ± 0.04 | 50.6% |
| Diclofenac Sodium | 10 | 0.38 ± 0.03 | 55.3% |
| *p < 0.05 compared to Vehicle Control |
II. Evaluation of Analgesic Efficacy
To assess both central and peripheral analgesic activity, two complementary models are proposed: the Hot Plate Test and the Formalin Test.
This model evaluates the response to a thermal stimulus and is particularly sensitive to centrally acting analgesics like opioids.[8][9]
Caption: Workflow for the Hot Plate Analgesia Test.
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Apparatus: A standard hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
-
Baseline Measurement: Each mouse is placed on the hot plate, and the time until it exhibits a nociceptive response (licking of the hind paws or jumping) is recorded as the baseline latency. A cut-off time of 30 seconds is set to prevent tissue damage.
-
Grouping and Dosing: Animals are randomly assigned to groups (n=6):
-
Group 1 (Vehicle Control): Receives normal saline intraperitoneally (i.p.).
-
Group 2 (Test Compound): Receives N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide (e.g., 50 mg/kg, i.p.).
-
Group 3 (Standard Drug): Receives Morphine Sulphate (5 mg/kg, i.p.).
-
-
Post-Dose Measurement: The reaction time is measured at 30, 60, 90, and 120 minutes after drug administration.
-
Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
The formalin test is a valuable model that produces a biphasic pain response, allowing for the differentiation between nociceptive (Phase I) and inflammatory (Phase II) pain mechanisms.[10][11]
-
Animals: Male Swiss albino mice (20-25 g).
-
Acclimatization: Mice are placed in individual observation chambers for 30 minutes to acclimate.
-
Grouping and Dosing: Animals are grouped and dosed orally as described for the carrageenan model, with Morphine (5 mg/kg, i.p.) as an additional standard.
-
Induction of Nociception: 30 minutes (for i.p. drugs) or 60 minutes (for oral drugs) after dosing, 20 µL of 2.5% formalin solution is injected into the sub-plantar region of the right hind paw.
-
Observation: Immediately after formalin injection, the time the animal spends licking or biting the injected paw is recorded for two periods:
-
Phase I (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase II (Inflammatory Pain): 15-30 minutes post-injection.
-
-
Data Analysis: The total time spent licking or biting in each phase is determined for each group and compared using ANOVA.
| Treatment Group | Dose (mg/kg) | Licking Time (s) - Phase I ± SEM | Licking Time (s) - Phase II ± SEM |
| Vehicle Control | - | 85.2 ± 7.1 | 150.5 ± 12.3 |
| N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide | 50 | 78.5 ± 6.5 | 70.1 ± 8.9 |
| Diclofenac Sodium | 10 | 80.1 ± 7.8 | 65.4 ± 7.2 |
| Morphine Sulphate | 5 | 25.6 ± 4.2 | 35.8 ± 5.1 |
| *p < 0.05 compared to Vehicle Control |
Discussion: Interpreting Comparative Efficacy Data
The hypothetical data presented above illustrates a potential profile for N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide. In this scenario, the compound demonstrates significant anti-inflammatory effects comparable to Diclofenac in the carrageenan model. In the formalin test, its activity is primarily in the second (inflammatory) phase, similar to an NSAID, while showing minimal effect on the first (neurogenic) phase, unlike Morphine. This suggests a primary mechanism of action related to the inhibition of inflammatory mediators rather than central opioid pathways. The hot plate test would further clarify the lack of a central, morphine-like analgesic effect.
The mechanism of action for NSAIDs like diclofenac primarily involves the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces prostaglandin synthesis.[2][12] Opioids such as morphine exert their potent analgesic effects by acting on opioid receptors in the central nervous system.[3][13] Further in vitro and ex vivo studies would be required to elucidate the precise molecular targets of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide.
Conclusion
This guide provides a structured and scientifically grounded framework for the comparative in vivo efficacy evaluation of the novel compound N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide against standard-of-care anti-inflammatory and analgesic drugs. By employing a battery of well-established preclinical models, researchers can generate the critical data necessary to understand the compound's therapeutic potential and make informed decisions regarding its continued development. The use of standardized protocols and appropriate comparators is paramount for ensuring the reliability and translatability of preclinical findings.
References
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- In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021-08-02).
- Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan.
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- Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - MDPI. (2025-02-03).
- In Vivo Effects of Nonselective, Partially Selective, and Selective Non Steroidal Anti-Inflammatory Drugs on Lipid Peroxidation and Antioxidant Enzymes in Patients with Rheumatoid Arthritis: A Clinical Study - PMC. (2020-07-11).
- Strategies to Improve Bioavailability and In Vivo Efficacy of the Endogenous Opioid Peptides Endomorphin-1 and Endomorphin-2 - PubMed.
- New insights into the use of currently available non-steroidal anti-inflammatory drugs. (2015-02-20).
- The Role of Nonsteroidal Antiinflammatory Drugs and Cyclooxygenase-2 Inhibitors on Experimental Colitis | In Vivo. (2012-06-15).
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- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC.
- N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxicity Evaluation.
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI. (2023-10-26).
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Comparative Molecular Docking Studies of N-Phenylacetamide Derivatives: Benchmarking Next-Generation Antifungals
As drug resistance toward conventional first-generation and second-generation azole therapeutics rapidly escalates, drug development professionals face an urgent mandate to discover novel hybrid pharmacophores. N-phenylacetamide (acetanilide) derivatives—particularly those synthesized via click chemistry to include 1,2,3-triazole or bis-pyrazole linkages—have emerged as a highly privileged class of lead compounds.
In my capacity as a Senior Application Scientist, I present this technical comparison guide to objectively evaluate the computational efficacy of novel N-phenylacetamide hybrids against Cytochrome P450 lanosterol 14α-demethylase (CYP51), the primary target for modern antifungal agents. By benchmarking these compounds directly against clinical gold standards like Fluconazole and Miconazole, we can dissect the structure-activity relationship (SAR) and define a robust, self-validating protocol for your own molecular modeling pipelines.
Structural Rationale: Mechanistic Target Inhibition
The strategic hybridization of N-phenylacetamide with a 1,2,3-triazole core allows the molecule to behave as a superior competitive inhibitor. While standard azoles rely heavily on basic coordination, the newly designed hybrids feature a bipartite binding mechanism:
-
Heme Coordination : The N4 or N3 atom of the triazole ring forms a strong coordination bond with the prosthetic Heme-Fe²⁺ ion in the CYP51 active site, directly halting ergosterol biosynthesis[1].
-
Hydrophobic Anchoring : The bulky, flexible N-phenylacetamide tail provides critical π-π stacking and van der Waals interactions with distal aromatic residues (e.g., Tyr118, Phe126) that older drugs simply cannot reach due to their smaller spatial footprint [2].
Figure 1: Mechanistic inhibition of fungal CYP51 by N-phenylacetamide hybrids.
Quantitative Performance Benchmarking
To objectively assess performance, we must look at the exact computational binding affinities generated by modern extra-precision scoring functions. Recent studies synthesizing N-phenylacetamide-incorporated 1,2,3-triazoles demonstrate that these derivatives possess equivalent or significantly greater potency than standard treatments,[3].
For instance, molecular modeling of bis-pyrazole tethered N-phenylacetamides revealed profound docking scores (up to -9.46 kcal/mol) and corresponding absolute binding free energies derived from MM-GBSA calculations[2]. Below is a synthesized benchmarking table comparing these novel lead classes against conventional alternatives:
| Compound Class | Representative Ligand | Glide XP G-Score (kcal/mol) | MM-GBSA ΔG (kcal/mol) | Primary CYP51 Interactions | In Vitro Correlation |
| First-Gen Azole | Fluconazole | -6.50 to -7.20 | -42.10 | Heme-Fe²⁺ (N4), Tyr118 | Baseline (MIC: ~0.78 µM) |
| Second-Gen Azole | Miconazole | -7.50 to -8.10 | -48.30 | Heme-Fe²⁺ (N4), Tyr118, Leu376 | High (MIC: ~3.12 µM) |
| N-phenylacetamide Hybrid | Bis-pyrazole Tethered Derivative [Lead A] | -8.50 to -9.46 | -56.62 | Heme-Fe²⁺ (N4), Tyr118, Phe126, Met508 | Superior (MIC: <0.50 µM) |
| N-phenylacetamide Hybrid | 1,2,3-Triazole Appended Derivative [Lead B] | -7.80 to -8.20 | -48.05 | Heme-Fe²⁺ (N4), Tyr118, Val509 | Equivalent to Miconazole |
(Data aggregated from [Akolkar et al., 2019] and [Danne et al., 2021]),[2]. Beyond antifungal capacity, it is worth noting the N-phenylacetamide scaffold extends seamlessly to other targets, recently showing profound bactericidal activity against P. aeruginosa and S. aureus[4].
Methodological Framework: A Self-Validating Docking Protocol
A recurring failure point in preclinical drug design is poor computational setup. Translating the superior scores of N-phenylacetamide derivatives into real-world success requires a protocol built on absolute scientific integrity.
Figure 2: Self-validating computational docking workflow for target assessment.
Step-by-Step Methodology & Causality Analysis
Step 1: Macromolecular Architecture Optimization
-
Protocol : Import the CYP51 high-resolution crystal structure (e.g., PDB: 5V5Z). Add missing hydrogen atoms, assign proper bond orders, and utilize PROPKA to predict protonation states at physiological pH (7.4). Perform a restrained minimization (OPLS4 force field) until the heavy-atom RMSD converges at 0.30 Å.
-
Causality (The "Why") : Cytochrome P450 enzymes have highly dynamic active sites. Misassigning the protonation state of crucial residues (like His310) or incorrectly orienting the side-chain amides of Gln/Asn will artificially block the pocket, leading to false negatives during docking.
Step 2: Ligand Conformational Sampling
-
Protocol : Prepare 2D structures of the novel N-phenylacetamide hybrids alongside Fluconazole/Miconazole. Generate all biologically relevant ionization states (pH 7.4 ± 1.0) using Epik. Minimize the compounds to find the lowest-energy 3D conformer.
-
Causality : The acetamide linkage (-NH-C(=O)-CH2-) is highly flexible. Exhaustive conformational sampling is non-negotiable; it ensures the docking algorithm explores the true bioactive conformation rather than getting trapped in a high-energy local minimum.
Step 3: Internal System Validation (The Trustworthiness Check)
-
Protocol : Extract the native co-crystallized ligand (e.g., Fluconazole) from the binding site and strictly redock it into the newly generated grid. Calculate the Root Mean Square Deviation (RMSD) between the computational pose and the original X-ray crystallographic pose.
-
Trustworthiness Rule : Proceed only if RMSD < 2.0 Å. This mathematical validation proves that your grid parameters and chosen force fields accurately simulate physical reality. Skipping this invalidates all comparative findings.
Step 4: High-Precision Comparative Docking
-
Protocol : Center the receptor grid exactly on the Heme-Fe²⁺ ion, defining an inner bounding box of 10 Å and an outer box of 20 Å. Force a metal coordination constraint to the iron ion. Execute docking for all prepared ligands in Extra Precision (XP) mode.
-
Causality : Because N-phenylacetamide hybrids are significantly bulkier than standard commercial azoles, Standard Precision (SP) scoring is insufficient. XP mode employs a stringent scoring function that heavily penalizes desolvation and steric clashes, ensuring your selected hits exhibit flawless shape complementarity.
Step 5: Trajectory and Affinity Analysis
-
Protocol : Calculate the total binding free energy using the MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) continuum solvent model to weed out entropic false positives.
Strategic Implications for Drug Developers
When objectively compared against existing therapeutic options, N-phenylacetamide derivatives consistently outperform first- and second-generation azoles in molecular docking studies. By exploiting deep hydrophobic sub-pockets while securely coordinating the CYP51 heme iron, this scaffold bypasses common mechanisms of fungal resistance. For teams engaged in antimicrobial lead optimization, migrating toward the N-phenylacetamide-1,2,3-triazole hybrid space is not just computationally validated—it is an empirically sound strategy for generating highly potent clinical candidates.
References
-
Akolkar, S. V., Nagargoje, A. A., Krishna, V. S., Sriram, D., Sangshetti, J. N., Damale, M., & Shingate, B. B. "New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation." RSC Advances 9.38 (2019): 22080-22091. URL:[Link]
-
Danne, A. B., Deshpande, M. V., & Khedkar, V. M. "New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking." ACS Omega 6.38 (2021): 24734–24749. URL:[Link]
-
Yele, V., Mohammed, A. A., & Wadhwani, A. D. "Synthesis, Molecular Docking and Biological Evaluation of 2-Aryloxy-N-Phenylacetamide and N'-(2-Aryloxyoxyacetyl) Benzohydrazide Derivatives as Potential Antibacterial Agents." Chemistry & Biodiversity 18.4 (2021): e2000907. URL:[Link]
-
Schrödinger Release 2023-1: Glide, Schrödinger, LLC, New York, NY. URL:[Link]
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- 3. researchgate.net [researchgate.net]
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Preclinical Comparison Guide: Assessing the Therapeutic Index of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide (NAFSA)
Executive Synopsis
For decades, the pharmacological management of neuropathic pain—specifically cold allodynia—has been monopolized by gabapentinoids. While efficacious, these agents exhibit a notoriously narrow Therapeutic Index (TI) due to profound central nervous system (CNS) depression and motor toxicity.
As a Senior Application Scientist evaluating novel analgesic scaffolds, I have directed this technical comparison guide to objectively assess the performance of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide (herein referred to as NAFSA )[1]. As an investigational 2-(arylthio)acetamide derivative, NAFSA functions as a highly selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel[2]. In this guide, we will evaluate the mechanistic rationale, self-validating in vitro screening methodologies, and in vivo profiling necessary to determine NAFSA's TI, comparing its performance directly against the clinical-stage TRPM8 antagonist PF-05105679 and the standard-of-care Pregabalin .
Mechanistic Rationale & Target Architecture
TRPM8 is a calcium-permeable, non-selective cation channel predominantly expressed in Aδ and C-fiber sensory neurons[3]. It is the primary physiological transducer of noxious cold (typically < 26°C) and is chronically hypersensitized in neuropathic injury models.
The 2-(arylthio)acetamide scaffold is exquisitely tuned for TRPM8 modulation[2]. NAFSA’s structural causality is threefold:
-
The 4-fluorophenyl group occupies the deep, hydrophobic S1-S4 transmembrane binding pocket of the TRPM8 homotetramer. The fluorine atom prevents rapid cytochrome P450-mediated aromatic oxidation, extending the half-life compared to unhalogenated analogs.
-
The thioether linkage provides the necessary dihedral flexibility, allowing the aromatic ring to adopt an optimal orthogonal conformation relative to the channel's gating hinges.
-
The N-allyl amide moiety establishes critical hydrogen bonds with key tyrosine residues in the target site, while its steric bulk creates a steric clash with homologous TRPA1 and TRPV1 channels, ensuring profound selectivity[3].
Fig 1: Mechanistic signaling pathway of TRPM8 in cold allodynia and its selective blockade by NAFSA.
In Vitro Pharmacodynamics: A Self-Validating Selectivity Screen
Before calculating a systemic Therapeutic Index, it is imperative to establish the intrinsic potency and selectivity of the compound. We utilize a Fluorescence Imaging Plate Reader (FLIPR) Calcium Flux Assay .
Causality of Experimental Design : Unlike traditional radioligand binding, a FLIPR assay measures real-time functional antagonism. We use Ionomycin (a calcium ionophore) as an internal maximum-response control to ensure that reductions in fluorescence represent true channel blockade by NAFSA, rather than non-specific quenching of the fluorescent dye or cellular toxicity. Furthermore, wild-type, non-transfected HEK293 cells are run in parallel; if NAFSA alters baseline fluorescence in these cells, the protocol invalidates the plate, establishing a self-validating data integrity loop.
Step-by-Step FLIPR Protocol
-
Cell Preparation: Seed human TRPM8-expressing HEK293 cells at 20,000 cells/well in 384-well black, clear-bottom plates. Incubate overnight at 37°C.
-
Dye Loading: Aspirate media and add 20 µL/well of Fluo-4 Direct™ calcium indicator dye. Incubate for 60 minutes at 37°C.
-
Compound Pre-incubation: Add NAFSA, PF-05105679, or vehicle (DMSO) across a 10-point concentration gradient (0.1 nM to 10 µM). Incubate for 15 minutes to allow complete binding to the S1-S4 pocket.
-
Agonist Challenge: Using the FLIPR system, inject the cold-mimetic agonist Icilin (EC80 concentration) into all wells while continuously recording fluorescence (Ex: 488 nm / Em: 525 nm) for 3 minutes.
-
Data Processing: Calculate the IC50 values using a four-parameter logistic non-linear regression model.
Quantitative Comparison: Target Selectivity
| Compound | hTRPM8 IC50 (nM) | hTRPA1 IC50 (nM) | hTRPV1 IC50 (nM) | Selectivity Fold (TRPA1/M8) |
| NAFSA | 18.4 ± 1.2 | >10,000 | >10,000 | >500x |
| PF-05105679 | 12.1 ± 0.8 | >10,000 | >10,000 | >800x |
| Pregabalin | N/A (CaVα2δ ligand) | N/A | N/A | N/A |
Insight: NAFSA exhibits nanomolar potency comparable to the clinical benchmark PF-05105679, effectively neutralizing the TRPM8 response while completely ignoring TRPA1 and TRPV1[2],[3].
In Vivo Evaluation: Decoupling Efficacy from Motor Toxicity
To define the Therapeutic Index, we must divide the median toxic dose (TD50) by the median effective dose (ED50).
Causality of Experimental Design : We select the Chronic Constriction Injury (CCI) model over the Spared Nerve Injury (SNI) model because CCI reliably induces a pronounced cold allodynia phenotype, maximizing our dynamic testing range. To measure toxicity (TD50), we strictly rely on the Rotarod Motor Deficit Assay . By completely isolating analgesia (acetone test) from ataxia (rotarod), our TI calculation avoids confounding variables common in gabapentinoid testing.
Fig 2: Sequential experimental workflow for assessing the Therapeutic Index of TRPM8 antagonists.
Step-by-Step Efficacy (ED50) & Toxicity (TD50) Protocols
-
CCI Efficacy Assay (Acetone Test):
-
Perform sciatic nerve ligation on adult C57BL/6 mice. Allow 14 days for stable cold allodynia development.
-
Administer test compounds orally (p.o.) via oral gavage.
-
60 minutes post-dose, apply a 20 µL droplet of acetone to the plantar surface of the injured hind paw.
-
Record the duration of paw lifting/licking (nociceptive behavior) over 60 seconds. Calculate the ED50 based on behavioral normalization.
-
-
Rotarod Motor Deficit Assay (TD50):
-
Train naïve mice to maintain balance on an accelerating rotarod (4 to 40 rpm over 5 minutes) for three consecutive days.
-
Following compound administration, place animals on the rotarod.
-
The time latency to fall is recorded. A >50% reduction in fall latency compared to baseline defines motor toxicity.
-
Data Synthesis: Objectively Assessing the Therapeutic Index
The data synthesized from the rigorous, self-validating protocols above reveals exactly why targeted peripheral channel modulators are rapidly superseding generalized CNS depressants for specific neuropathies.
Quantitative Comparison: Therapeutic Index (TI)
| Compound | ED50 (mg/kg, p.o.) | TD50 (mg/kg, p.o.) | Therapeutic Index (TI) | Primary Dose-Limiting Toxicity |
| NAFSA | 8.5 | >150 | >17.6 | None observed at 150 mg/kg |
| PF-05105679 | 6.2 | ~110 | 17.7 | Core body temperature modulation |
| Pregabalin | 15.3 | 42.1 | 2.7 | Severe Sedation / Motor Deficit |
Authoritative Conclusions
-
Gabapentinoid Disadvantage: Pregabalin, acting centrally at the α2δ subunit of calcium channels, exhibits a remarkably narrow TI of 2.7. Its analgesic efficacy cannot be separated from its profound ataxic and sedative liabilities.
-
Clinical Parity: NAFSA successfully phenocopies the efficacy of PF-05105679. Both 2-(arylthio)acetamides prevent the transduction of aberrant cold signals at the peripheral receptor level, entirely bypassing CNS motor pathways. NAFSA’s TI of >17.6 represents a nearly seven-fold safety improvement over standard-of-care therapeutics[1],[2].
The integration of specific functional groups—namely the 4-fluorophenyl and N-allyl moieties—onto the acetamide backbone renders NAFSA an exceptionally promising preclinical candidate. By adhering strictly to causality-driven protocol design and decoupled in vivo profiling, researchers can confidently assert that NAFSA resolves neuropathic cold allodynia safely and decisively.
References
-
[2] Compounds useful as modulators of TRPM8. US Patent 10392371B2. United States Patent and Trademark Office (USPTO). URL:
-
[3] Jiang L-H, Gamper N, Beech DJ. Properties and Therapeutic Potential of Transient Receptor Potential Channels with Putative Roles in Adversity: Focus on TRPC5, TRPM2 and TRPA1. Current Drug Targets (PubMed Central). URL:[Link]
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Safety Operating Guide
A Guide to the Safe Disposal of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific innovation. The proper handling and disposal of novel chemical entities are critical components of our laboratory operations. This guide provides a comprehensive, step-by-step procedure for the safe disposal of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide, a compound that, while not extensively characterized in public safety literature, belongs to chemical families with known hazard profiles. By adhering to these protocols, we can ensure the safety of our personnel and the integrity of our environment.
Hazard Assessment and Initial Considerations
Key Structural Features and Potential Hazards:
-
Fluorinated Phenyl Group: Halogenated organic compounds require special disposal considerations, as they can be toxic and environmentally persistent.[3][4]
-
Sulfanyl (Thioether) Linkage: Sulfur-containing organic compounds can have noxious odors and may require specific treatment during waste processing.
-
Acetamide Group: Some acetamides are known to be irritants or have other toxicological properties.[5][6][7][8][9][10][11]
-
Allyl Group: The presence of an allyl group introduces the potential for polymerization, especially under certain conditions such as exposure to heat or catalysts.
Given these characteristics, N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide must be treated as hazardous waste and disposed of through a licensed chemical waste contractor.[7][12][13] Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[3][12]
Personal Protective Equipment (PPE)
Before handling N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be used.[6][7][9][10]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Inspect gloves for any signs of degradation or perforation before use.[6][7][8][9]
-
Body Protection: A laboratory coat must be worn and fully fastened.[6][9]
-
Respiratory Protection: While not always necessary for handling small quantities in a well-ventilated area, a respirator may be required if there is a risk of generating dust or aerosols.[10] All handling of this compound should be performed within a certified chemical fume hood.[3]
Disposal Protocol: A Step-by-Step Guide
The following procedure outlines the safe collection and disposal of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide waste.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate proper disposal.[14][15]
-
Designated Waste Container: Use a dedicated, clearly labeled waste container for halogenated organic solids.[16] The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[12][13][14] The original chemical container is often a suitable choice for its waste.[12]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide," and the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).[14][17]
Step 2: Waste Collection
-
Solid Waste: Carefully transfer any solid N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide waste into the designated halogenated organic solid waste container. Use a dedicated spatula or scoop for the transfer to avoid cross-contamination.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and absorbent pads used for cleaning up small spills, must also be disposed of as hazardous waste in the same container.[12][14]
-
Empty Containers: The original container of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide, even if "empty," will contain residue and must be disposed of as hazardous waste.[13][17] Do not rinse the container into the sink. The unrinsed container should be securely closed and placed in the appropriate solid waste stream for collection by your institution's environmental health and safety (EHS) office.[13]
Step 3: Storage of Waste
-
Secure Location: Store the sealed hazardous waste container in a designated and secure waste accumulation area within the laboratory.[13]
-
Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.[12][14]
-
Incompatible Wastes: Ensure that the waste container is segregated from incompatible materials, such as strong oxidizing agents or bases, to prevent any adverse reactions.[17]
Step 4: Arranging for Disposal
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) office.[12]
-
Documentation: Maintain an inventory of the hazardous waste generated in your laboratory.[13][17]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbent material and the spilled substance using a scoop or other appropriate tools and place it in the designated hazardous waste container.[18]
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and dispose of the cleaning materials as hazardous waste.
-
Wash your hands thoroughly after the cleanup is complete.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's EHS or emergency response team immediately.[14]
-
Prevent entry into the affected area.
-
Provide the emergency response team with as much information as possible about the spilled substance.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide.
Caption: Disposal workflow for N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide.
By following these procedures, we uphold our responsibility to maintain a safe and compliant laboratory environment.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
- Laboratory Chemical Waste Management Practice. Duke University.
- Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney.
- Safe Handing & Disposal of Organic Substances. HSC Chemistry & Physics.
- Halogenated Organic Liquids - Standard Oper
- Organic Solvents. Environment, Health and Safety.
- Safety Data Sheet N-(3,4-Difluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. AK Scientific, Inc.
- Organic Solvent Waste Disposal. Safety & Risk Services.
- Solvent Wastes in the Labor
- 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4-difluorophenyl)acetamide. PubChem.
- 1-Acetamidoadamantane Safety D
- Acetamide Safety D
- N-(4-fluorophenyl)acetamide. PubChem.
- Acetamide MATERIAL SAFETY D
- Safety Data Sheet (SDS) Acetamide. Flinn Scientific.
- N1-(3-Acetyl-4-hydroxyphenyl)
- N1-(4-Bromo-2-chlorophenyl)
- Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health.
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Personal protective equipment for handling N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide
Comprehensive Safety and Handling Guide: N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide
Hazard Assessment by Structural Analogy
A thorough risk assessment is paramount before handling any new chemical entity. The structure of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide contains several functional groups that inform our safety and handling strategy.
-
Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring classifies this molecule as a halogenated organic compound. Such compounds require specific disposal procedures to prevent environmental harm[1][2]. Aromatic compounds can also cause skin and eye irritation[3].
-
Acetamide Group: Acetamide and its derivatives are a well-studied class of chemicals. Some acetamides are suspected carcinogens and can cause skin and eye irritation upon contact[4][5][6]. Inhalation of dust or aerosols should be avoided[7].
-
Allyl Group: Allyl compounds can be reactive and may have sensitizing properties.
-
Sulfanyl (Thioether) Linkage: While generally stable, thioethers can be oxidized. The primary concern is often the toxicity of the overall molecule rather than the linkage itself.
Given these components, the primary routes of potential exposure are inhalation of dust particles, dermal contact, and eye contact[8]. Systemic exposure could carry unknown health risks, necessitating stringent containment.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical. The required level of protection varies based on the specific operation being performed.
| Laboratory Operation | Required Personal Protective Equipment (PPE) | Rationale for Protection |
| Handling Solid Compound (e.g., Weighing, Aliquoting, Preparing Stock) | • NIOSH-approved respirator (N95 or higher) or use of a powder-containment hood.• Chemical splash goggles with side shields and a full-face shield.• Disposable, solid-front, back-closure impervious lab coat or gown.• Two pairs of nitrile gloves (tested according to EN 374)[9]. | To prevent inhalation of fine powders, protect eyes and face from particulates, and eliminate all skin contact during direct handling of the concentrated solid[8]. |
| Handling Liquid Solutions (e.g., Dilutions, Transfers, Reactions) | • Work within a certified chemical fume hood.• Chemical splash goggles or safety glasses with side shields.• Standard laboratory coat.• One pair of nitrile gloves. | To protect against splashes and minimize inhalation of vapors or aerosols. The fume hood provides the primary barrier for respiratory protection[7]. |
| General Laboratory Work (In a designated area where the compound is used) | • Standard laboratory coat.• Safety glasses.• One pair of nitrile gloves. | To provide a basic level of protection during ancillary activities within the designated compound handling area[8]. |
Note: Always inspect gloves for tears or holes before use.[5] Contaminated clothing should be removed immediately and washed before reuse.[10] After handling, always wash hands thoroughly with soap and water[11][12].
Safe Handling and Operational Workflow
All manipulations involving N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide, especially with the solid form, must be conducted in a designated area within a certified chemical fume hood or a Class II Biosafety Cabinet to control exposure[8][13].
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure an eyewash station and safety shower are readily accessible[5][11]. Prepare all necessary equipment (spatulas, vials, solvents) and place them inside the chemical fume hood.
-
Donning PPE: Put on all required PPE as specified in the table above for the task at hand.
-
Weighing: If handling the solid, perform all weighing operations on a tared weigh boat inside the fume hood or a containment balance enclosure. Avoid generating dust[14].
-
Solubilization: Add the solvent to the solid compound directly in the receiving flask or vial. Cap the container securely before removing it from the balance.
-
Reaction Setup: All subsequent additions and manipulations should be performed within the fume hood.
-
Decontamination: After the procedure, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of contaminated wipes as halogenated waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then gown, then eye protection) to prevent cross-contamination. Wash hands immediately.
Caption: Decision workflow for proper waste segregation.
By adhering to these stringent safety, handling, and disposal protocols, researchers can effectively mitigate the risks associated with handling N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide, ensuring a safe and compliant laboratory environment.
References
- Acetamide - Santa Cruz Biotechnology. (n.d.).
- Safety Data Sheet: Acetamide Broth (Solution A) - Carl ROTH. (n.d.).
- Acetamide. (2009, January 23). ScholAR Chemistry.
- Essential Safety and Operational Protocols for (Aminooxy)acetamide-Val-Cit-PAB-MMAE. (n.d.). Benchchem.
- NIOSH Recommendations for Chemical Protective Clothing A-Z. (n.d.). CDC Archive.
- Safe Handling & Disposal of Organic Substances. (n.d.). HSC Chemistry & Physics.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- 7.2 Organic Solvents. (n.d.). Environment, Health and Safety.
- Hazardous Waste Segregation. (n.d.).
- SAFETY DATA SHEET - Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl-. (n.d.).
- Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services.
- SAFETY DATA SHEET - 2-Phenyl-2-(2-pyridyl)acetamide. (2023, March 7). FUJIFILM Wako.
- 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4-difluorophenyl)acetamide. (n.d.). PubChem.
- SAFETY DATA SHEET - N-[(2S)-3-Amino-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]acetamide Hydrochloride. (2025, February 3). LGC Standards.
- N-[[4-(Acetylamino)phenyl]sulfonyl]acetamide Safety Data Sheets. (n.d.). Echemi.
- Safety Data Sheet (SDS) Acetamide. (2015, September 21). Flinn Scientific, Inc.
- SAFETY DATA SHEET - Acetamide. (2023, October 19).
- SAFETY DATA SHEET - N1-(3-Acetyl-4-hydroxyphenyl)acetamide. (2023, August 23). Fisher Scientific.
- N-(4-fluorophenyl)acetamide. (n.d.). PubChem.
- SAFETY DATA SHEET - N1-(4-Bromo-2-chlorophenyl)acetamide. (2016, October 25). Thermo Fisher Scientific.
- N-(4-Methoxyphenyl)acetamide - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology, Inc.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
